Product packaging for Nitecapone(Cat. No.:CAS No. 116313-94-1)

Nitecapone

货号: B1678951
CAS 编号: 116313-94-1
分子量: 265.22 g/mol
InChI 键: UPMRZALMHVUCIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nitecapone is a hydroxycinnamic acid.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO6 B1678951 Nitecapone CAS No. 116313-94-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151347
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116313-94-1
Record name Nitecapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116313-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitecapone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitecapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITECAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitecapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nitecapone: A Technical Guide on the Catechol-O-Methyltransferase (COMT) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic degradation of catecholamines.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, this compound acts by preventing the peripheral breakdown of levodopa, thereby increasing its bioavailability to the central nervous system.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical properties, and relevant experimental protocols. Quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using DOT language diagrams. Although patented for the treatment of Parkinson's disease, this compound was never commercially marketed.[2]

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[1] In the context of Parkinson's disease treatment, COMT is of particular interest due to its role in the metabolism of levodopa, the primary medication for managing motor symptoms.[3][5] When levodopa is administered, a significant portion is peripherally converted to 3-O-methyldopa (3-OMD) by COMT, reducing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.[6]

COMT inhibitors are a class of drugs designed to block this peripheral metabolism of levodopa, thereby extending its plasma half-life and increasing its availability to the central nervous system.[3][6] This leads to more stable and sustained dopamine levels in the brain, which can help to alleviate the motor fluctuations, such as "wearing-off" phenomena, often experienced by patients on long-term levodopa therapy.[5][7] this compound, along with other nitrocatechol derivatives like entacapone and tolcapone, represents a significant therapeutic strategy in the management of Parkinson's disease.[4]

Mechanism of Action of this compound

This compound is a nitrocatechol derivative that acts as a potent and selective inhibitor of the COMT enzyme.[2][4] Its mechanism of action is based on its structural similarity to the endogenous substrates of COMT.

Binding to the Active Site: this compound binds to the active site of the COMT enzyme.[1][8] The crystal structure of COMT complexed with this compound reveals that the inhibitor occupies the catechol-binding pocket.[8][9] A crucial interaction involves the chelation of the magnesium ion (Mg2+) present in the active site by the catechol hydroxyl groups of this compound.[10] This interaction is a common feature among catechol-type COMT inhibitors.[10]

Reversible Inhibition: this compound is a reversible inhibitor, meaning it binds to the enzyme non-covalently and can dissociate, allowing the enzyme to regain its activity.[1]

Structural Interactions: The binding of this compound to COMT is further stabilized by hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. Key residues involved in these interactions include Lys144, Asn170, Glu199, Trp38, Pro174, and Leu198.[10] The nitro group present in the structure of this compound contributes to its high affinity for the enzyme.[11]

Biochemical and Pharmacological Data

Compound Reported IC50 Values (µM) Inhibition Type Notes
Oleanolic Acid4.74 ± 0.29-Potent inhibitor from a study on pentacyclic triterpenes.[12]
Betulinic Acid5.07 ± 0.087-Potent inhibitor from a study on pentacyclic triterpenes.[12]
Celastrol3.89 ± 0.15-Potent inhibitor from a study on pentacyclic triterpenes.[12]
Quercetin3.23 ± 0.11-A known natural COMT inhibitor.[12]
Epicatechin9.57 ± 0.55-A known natural COMT inhibitor.[12]

Table 1: Comparative IC50 Values of Various COMT Inhibitors. Note: Specific IC50 and Ki values for this compound were not found in the provided search results. The values presented here are for other COMT inhibitors and are intended to provide context.

Pharmacokinetic Profile

The pharmacokinetic properties of a COMT inhibitor are crucial for its clinical efficacy. Key parameters include absorption, distribution, metabolism, and excretion.

Parameter Description Relevance to this compound
Absorption & Bioavailability The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[13]Orally administered this compound has been shown to be an active COMT inhibitor in humans, indicating systemic absorption.[14] When co-administered with levodopa and an AADC inhibitor in rats, this compound increases the bioavailability of levodopa.[4]
Distribution The process by which a drug reversibly leaves the bloodstream and enters the interstitium and/or the cells of the tissues.This compound is considered a peripherally acting COMT inhibitor, similar to entacapone, suggesting it does not significantly cross the blood-brain barrier.[15]
Metabolism The biotransformation of pharmaceutical substances in the body so that they can be eliminated more easily.As a nitrocatechol, this compound's metabolism is an important consideration, particularly concerning potential hepatotoxicity, a known issue with tolcapone.[3][15]
Excretion The removal of drugs from the body, either as a metabolite or unchanged drug.Specific excretion pathways for this compound are not detailed in the provided results.

Table 2: Overview of Pharmacokinetic Parameters for COMT Inhibitors and Relevance to this compound.

Key Experimental Methodologies

COMT Inhibition Assay (Enzymatic Activity-Based Fluorescent Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against COMT.

  • Materials and Reagents:

    • Recombinant human soluble COMT (S-COMT).

    • Fluorescent substrate (e.g., 3-BTD).[12]

    • S-adenosylmethionine (SAM) as a methyl group donor.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

    • 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing S-COMT, SAM, and the fluorescent substrate in the assay buffer.

    • Add varying concentrations of the test compound (this compound) to the wells of the microplate. Include a control group with solvent only (e.g., DMSO).

    • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

    • Stop the reaction (if necessary, depending on the assay format).

    • Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths.

    • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[16]

In Vivo Assessment of Levodopa Bioavailability in an Animal Model

This protocol describes a method to evaluate the effect of a COMT inhibitor on the pharmacokinetics of levodopa in rats.

  • Animal Model:

    • Use appropriate rodent models, such as Sprague-Dawley rats.[4]

    • Animals should be fasted overnight before the experiment.

  • Drug Administration:

    • Administer the COMT inhibitor (this compound) or vehicle control orally to the animals.

    • After a predetermined time, co-administer levodopa and a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor (e.g., carbidopa or benserazide). The AADC inhibitor prevents the conversion of levodopa to dopamine outside the brain.[6]

  • Sample Collection:

    • Collect blood samples at various time points after drug administration via a suitable method (e.g., tail vein or cannula).

    • Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze the plasma concentrations of levodopa and its metabolite 3-O-methyldopa (3-OMD) using a validated analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis:

    • Construct plasma concentration-time curves for levodopa and 3-OMD.

    • Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    • Compare the pharmacokinetic parameters between the group treated with the COMT inhibitor and the control group to assess the effect on levodopa bioavailability.[3]

Visualizations

Signaling Pathway: Levodopa Metabolism and COMT Inhibition

Levodopa_Metabolism cluster_periphery Peripheral System cluster_cns Central Nervous System (CNS) Levodopa_oral Oral Levodopa Levodopa_plasma Levodopa (Plasma) Levodopa_oral->Levodopa_plasma Absorption OMD 3-O-Methyldopa (3-OMD) Levodopa_plasma->OMD Metabolism Dopamine_periph Dopamine (Peripheral) Levodopa_plasma->Dopamine_periph Metabolism Levodopa_cns Levodopa (Brain) Levodopa_plasma->Levodopa_cns Crosses BBB COMT COMT AADC AADC This compound This compound This compound->COMT Inhibition Dopamine_cns Dopamine (Brain) Levodopa_cns->Dopamine_cns Conversion by AADC Therapeutic_Effect Therapeutic Effect Dopamine_cns->Therapeutic_Effect

Caption: Levodopa metabolism and the inhibitory action of this compound.

Experimental Workflow: COMT Inhibition Assay

COMT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare COMT Enzyme Solution Dispense Dispense Reagents to Microplate Prep_Enzyme->Dispense Prep_Substrate Prepare Fluorescent Substrate & SAM Prep_Substrate->Dispense Prep_Inhibitor Prepare this compound Dilutions Prep_Inhibitor->Dispense Incubate Incubate at 37°C Dispense->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a well-characterized, potent, and peripherally acting COMT inhibitor. Its mechanism of action, centered on the reversible inhibition of COMT, offers a clear therapeutic rationale for its use in conjunction with levodopa for the treatment of Parkinson's disease. By increasing the bioavailability of levodopa, this compound has the potential to improve motor control and reduce "wearing-off" fluctuations. While it was never brought to market, the study of this compound has contributed to the understanding of COMT inhibition and the development of other drugs in this class. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of neuropharmacology and drug development.

References

Nitecapone: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key in vitro and in vivo experimental protocols are presented to facilitate further research and development. The document also includes visualizations of the COMT inhibition pathway and relevant experimental workflows to enhance understanding of its mechanism of action and evaluation.

Chemical and Physical Properties

This compound, with the IUPAC name 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione, is a nitrocatechol derivative.[1][3][4] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione[1][3][4]
Synonyms OR-462, 3-(3,4-dihydroxy-5-nitrobenzylidene)pentane-2,4-dione[2][4]
CAS Number 116313-94-1[1][2][3][4][5]
Molecular Formula C₁₂H₁₁NO₆[1][2][4][5][6][7]
Molecular Weight 265.22 g/mol [5][6][7]
SMILES CC(=O)C(=CC1=CC(=C(C(=C1)O)O)--INVALID-LINK--[O-])C(=O)C[1][4]
InChI Key UPMRZALMHVUCIN-UHFFFAOYSA-N[3][4]
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance Light yellow to yellow crystalline solid[4][5]
Melting Point 171-173 °C[8]
Boiling Point 495.3 ± 45.0 °C (Predicted)[8]
pKa 5.60 ± 0.50 (Predicted)[8]
Solubility DMSO: 15-30 mg/mLDMF: 30 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2][8]

Pharmacological Properties

This compound's primary mechanism of action is the selective and reversible inhibition of the S-form of catechol-O-methyltransferase (S-COMT).[2] This inhibition prevents the degradation of catecholamines, including the neurotransmitter dopamine, and catechol drugs like L-DOPA.

Table 3: Pharmacodynamic Properties of this compound
ParameterValueSpecies/System
IC₅₀ (S-COMT) 300 nM[2]Rat Liver
Selectivity >1 µM for Tyrosine Hydroxylase, Dopamine-β-hydroxylase, DOPA decarboxylase, MAO-A, and MAO-B[2]-
In Vivo ID₅₀ (Liver) 5 mg/kg[2]In vivo
In Vivo ID₅₀ (Duodenum) 5 mg/kg[2]In vivo
In Vivo ID₅₀ (Brain) 25 mg/kg[2]In vivo

Beyond its role as a COMT inhibitor, this compound also exhibits antioxidant properties by scavenging reactive oxygen and nitric oxide radicals and preventing lipid peroxidation.[5][8]

Mechanism of Action: COMT Inhibition

Catechol-O-methyltransferase is a key enzyme in the metabolic pathway of catecholamines. By inhibiting COMT, this compound prevents the methylation of L-DOPA to 3-O-methyldopa, thereby increasing the bioavailability of L-DOPA for conversion to dopamine in the brain. This is particularly relevant in the context of Parkinson's disease treatment.

COMT_Inhibition_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) LDOPA L-DOPA DDC DDC Dopamine_p Dopamine LDOPA->Dopamine_p Metabolism COMT_p COMT OMD 3-O-Methyldopa LDOPA->OMD Methylation LDOPA_cns L-DOPA LDOPA->LDOPA_cns Crosses Blood-Brain Barrier This compound This compound This compound->COMT_p Inhibition Dopamine_cns Dopamine LDOPA_cns->Dopamine_cns Conversion by DDC Neuronal_Effect Therapeutic Effect (e.g., Parkinson's Treatment) Dopamine_cns->Neuronal_Effect Leads to

Caption: Mechanism of this compound in enhancing L-DOPA bioavailability.

Experimental Protocols

Synthesis of this compound
In Vitro COMT Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound on COMT in vitro.

COMT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis p1 Prepare reaction buffer (e.g., PBS, pH 7.4) p2 Prepare solutions of: - Recombinant human S-COMT - MgCl₂ - DTT - SAM (methyl donor) - Fluorescent substrate (e.g., 3-BTD) p1->p2 p3 Prepare serial dilutions of this compound p2->p3 i1 In a 96-well plate, add: - S-COMT - MgCl₂ - DTT - this compound (or vehicle) - Substrate (3-BTD) p3->i1 i2 Pre-incubate the mixture i1->i2 i3 Initiate reaction by adding SAM i2->i3 i4 Incubate at 37°C i3->i4 m1 Measure fluorescence intensity at specific excitation/emission wavelengths i4->m1 m2 Calculate percentage of COMT inhibition m1->m2 m3 Determine IC₅₀ value by plotting inhibition a function of this compound concentration m2->m3

Caption: Workflow for an in vitro COMT inhibition assay.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine recombinant human S-COMT (e.g., 2.0 µg/mL), MgCl₂ (e.g., 5 mM), DTT (e.g., 1 mM), a fluorescent substrate such as 3-BTD (e.g., 2 µM), and varying concentrations of this compound in a suitable buffer (e.g., 50 mM PBS, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding S-adenosyl methionine (SAM) (e.g., 200 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the substrate and its methylated product.

  • Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)

This compound has been shown to reduce symptoms of neuropathic pain in a rat model of spinal nerve ligation (SNL).[3]

InVivo_Neuropathic_Pain_Workflow cluster_preop Pre-Operative cluster_op Surgical Procedure cluster_postop Post-Operative Treatment & Testing cluster_analysis Data Analysis pre1 Acclimatize male Wistar rats pre2 Baseline behavioral testing: - Mechanical allodynia (von Frey test) - Cold allodynia (acetone test) pre1->pre2 op2 Perform spinal nerve ligation (L5/L6) pre2->op2 op1 Anesthetize rats op1->op2 post1 Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily op2->post1 post2 Conduct behavioral testing every other day (von Frey and acetone tests) post1->post2 post3 Continue treatment and testing for the duration of the study (e.g., 14-19 days) post2->post3 a1 Compare withdrawal thresholds and response frequencies between this compound and vehicle groups post3->a1 a2 Statistically analyze the data to determine the effect of this compound on neuropathic pain a1->a2

Caption: Workflow for an in vivo neuropathic pain study.

Methodologies:

  • Spinal Nerve Ligation (SNL) Surgery:

    • Anesthetize male Wistar rats (140-350 g).

    • Under aseptic conditions, expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion.[5]

    • Close the incision in layers.

    • Allow for post-operative recovery.

  • This compound Administration:

    • Administer this compound (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.) once daily.[3][9] Treatment can begin either pre-emptively (before surgery) or post-operatively.[3]

  • Assessment of Mechanical Allodynia (von Frey Test):

    • Place rats in individual chambers on an elevated wire mesh floor and allow them to acclimatize.[2][10]

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[3][10]

    • A positive response is recorded as a sharp withdrawal of the paw.

    • The 50% withdrawal threshold is determined using the up-down method.[10]

  • Assessment of Cold Allodynia (Acetone Test):

    • With the rats on the wire mesh floor, apply a drop of acetone to the plantar surface of the hind paw.[1][6]

    • Record the frequency and duration of paw withdrawal, licking, or flinching over a set period (e.g., 30 seconds).[1]

    • Repeat the application multiple times with an inter-trial interval.[1]

Conclusion

This compound is a well-characterized COMT inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models. Its established chemical and pharmacological profiles, coupled with its antioxidant properties, make it a valuable tool for research in neuropharmacology, particularly in the study of Parkinson's disease and neuropathic pain. The detailed experimental protocols provided herein serve as a foundation for further investigation into the therapeutic potential of this compound and other COMT inhibitors.

References

Nitecapone's Impact on Catecholamine Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (3-[(3,4-Dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione), also known as OR-462, is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] Developed as a potential adjunct therapy for Parkinson's disease, this compound primarily acts peripherally to prevent the O-methylation of levodopa and endogenous catecholamines.[3] This guide provides a comprehensive technical overview of this compound's effects on catecholamine metabolism, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic degradation of catecholamines (e.g., dopamine, norepinephrine, epinephrine) and catechol drugs like levodopa.[4] By transferring a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group on the catechol ring, COMT converts these active molecules into their inactive O-methylated metabolites.[3] this compound, a nitrocatechol derivative, binds to the active site of COMT, preventing the methylation of its natural substrates.[2] This inhibition leads to an increase in the bioavailability of levodopa and alters the metabolic profile of endogenous catecholamines.[3][4]

cluster_pathway Catecholamine Metabolism Pathway Catecholamines Catecholamines (Dopamine, Norepinephrine, Epinephrine, L-DOPA) COMT COMT (Catechol-O-methyltransferase) Catecholamines->COMT O-methylation MAO MAO (Monoamine Oxidase) Catecholamines->MAO Oxidative deamination OM_Metabolites O-methylated Metabolites (3-MT, Normetanephrine, Metanephrine, 3-OMD) COMT->OM_Metabolites Aldehyde_Metabolites Aldehyde Intermediates MAO->Aldehyde_Metabolites This compound This compound This compound->COMT Inhibition

Figure 1: Simplified diagram of catecholamine metabolism and the inhibitory action of this compound on COMT.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro COMT Inhibition by this compound (OR-462)
Enzyme SourceInhibition Constant (Ki)SubstrateReference
Rat Liver Soluble COMT0.7 nM3,4-Dihydroxybenzoic acid[5]
Rat Duodenum Soluble COMT1.0 nM3,4-Dihydroxybenzoic acid[5]

Note: this compound demonstrates reversible, tight-binding inhibition.[5]

Table 2: Effects of this compound on Plasma Catecholamine Metabolites in Healthy Humans
ParameterDosageChange from BaselineStudy PopulationReference
3-methoxy-4-hydroxy-phenylglycol (MHPG)100 mg t.d.s. for 7 days↓ 22%15 healthy men[6]
3,4-dihydroxyphenylglycol (DHPG)100 mg t.d.s. for 7 days↑ 90%15 healthy men[6]
3,4-dihydroxyphenylacetic acid (DOPAC)100 mg t.d.s. for 7 days↑ 67%15 healthy men[6]
Conjugated Adrenaline100 mg t.d.s. for 7 days↑ 3-fold15 healthy men[6]
3,4-dihydroxyphenylethyleneglycol (DHPG)Single oral doses up to 100 mg↑ 140%10 healthy men
3-methoxy-4-hydroxyphenylethyleneglycol (MHPG)Single oral doses up to 100 mg↓ 27%10 healthy men
Table 3: Effects of this compound on L-DOPA Metabolism in Rats
ParameterDosage (p.o.) with L-DOPA/CarbidopaEffectReference
Striatal 3-O-methyldopa (3-OMD)6 mg/kg50% reduction[7]
Striatal L-DOPA & Dopamine0.3 - 30 mg/kgDose-related and long-lasting increase[7]

Experimental Protocols

This section details the methodologies employed in key studies to determine this compound's effect on catecholamine metabolism.

In Vitro COMT Inhibition Assay (Adapted from Schultz & Nissinen, 1989)

This protocol describes a method to determine the inhibitory constant (Ki) of this compound on COMT activity.

cluster_workflow COMT Inhibition Assay Workflow start Prepare Enzyme (e.g., Rat Liver Cytosol) preincubation Pre-incubation: Enzyme + this compound + Mg²⁺ + SAM (37°C) start->preincubation reaction Initiate Reaction: Add Substrate (3,4-Dihydroxybenzoic acid) preincubation->reaction incubation Incubation (37°C) reaction->incubation termination Terminate Reaction (e.g., Acidification) incubation->termination analysis Analysis: HPLC with Electrochemical Detection (Quantify methylated product) termination->analysis end Calculate Ki Value analysis->end

Figure 2: Workflow for determining the in vitro COMT inhibitory activity of this compound.

  • Enzyme Preparation: Soluble COMT is prepared from rat liver or duodenum by homogenization and centrifugation to obtain the cytosolic fraction.[5]

  • Reaction Mixture: The assay is typically conducted in a phosphate buffer (pH 7.4) containing MgCl₂, a necessary cofactor for COMT activity.

  • Pre-incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound and S-adenosyl-L-methionine (SAM), the methyl donor, at 37°C. This pre-incubation step is crucial for tight-binding inhibitors like this compound.[5]

  • Reaction Initiation and Incubation: The reaction is initiated by adding the catechol substrate, such as 3,4-dihydroxybenzoic acid. The mixture is then incubated at 37°C for a defined period.[5]

  • Reaction Termination: The enzymatic reaction is stopped, typically by adding an acid (e.g., perchloric acid), which precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to quantify the formation of the O-methylated product (vanillic acid and isovanillic acid).[8][9]

  • Data Analysis: The inhibition constant (Ki) is calculated from the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models for tight-binding inhibitors.[5]

Clinical Study Protocol for Catecholamine Metabolite Analysis (Representative Protocol based on Sundberg et al., 1993)

This protocol outlines the methodology for a placebo-controlled, cross-over study in healthy volunteers to assess the in vivo effects of this compound.

  • Study Design: A randomized, double-blind, placebo-controlled, cross-over design is employed. A washout period separates the treatment phases (this compound vs. placebo).

  • Participants: Healthy male volunteers are recruited after providing informed consent.

  • Drug Administration: this compound (e.g., 100 mg) or a matching placebo is administered three times daily (t.d.s.) for a period of 7 days.[6]

  • Blood Sampling: Venous blood samples are collected into chilled tubes containing a preservative (e.g., EGTA and reduced glutathione) at baseline and at specified time points during the treatment period, both at rest and after standardized physical exercise.

  • Plasma Preparation: Blood samples are immediately centrifuged at a low temperature (e.g., 4°C), and the plasma is separated and stored at -80°C until analysis.

  • Catecholamine and Metabolite Analysis (HPLC-ED):

    • Sample Preparation: Plasma samples are subjected to a sample clean-up and concentration procedure. A common method involves solid-phase extraction using alumina, which selectively adsorbs catechols. An internal standard (e.g., dihydroxybenzylamine) is added to correct for extraction efficiency. The catechols are then eluted with a weak acid.[10][11]

    • Chromatography: The extracted sample is injected into a reverse-phase HPLC system (e.g., C18 column). The mobile phase is typically an aqueous buffer containing an ion-pairing agent (e.g., octanesulfonic acid) and a small percentage of organic modifier (e.g., methanol), with the pH adjusted to be acidic.[10]

    • Detection: An electrochemical detector with a glassy carbon working electrode is used. The electrode potential is set at an optimal level (e.g., +0.65 V vs. Ag/AgCl reference electrode) to oxidize the catecholamines and their metabolites, generating a current that is proportional to their concentration.[10]

    • Quantification: The concentrations of norepinephrine, epinephrine, dopamine, and their metabolites (DHPG, MHPG, DOPAC) are determined by comparing their peak areas to those of known standards, corrected for the recovery of the internal standard.

cluster_workflow_clinical Clinical Trial Workflow: this compound Effects recruitment Recruit Healthy Volunteers randomization Randomized, Double-Blind, Placebo-Controlled, Cross-Over Design recruitment->randomization treatment Treatment Phase: This compound (e.g., 100mg t.d.s.) for 7 days randomization->treatment placebo Placebo Phase: Matching Placebo for 7 days randomization->placebo washout Washout Period treatment->washout sampling Blood Sampling (Rest & Exercise) treatment->sampling washout->treatment washout->placebo placebo->washout placebo->sampling analysis Plasma Analysis: HPLC-ED for Catecholamines & Metabolites sampling->analysis outcome Data Analysis: Compare this compound vs. Placebo analysis->outcome

Figure 3: Workflow of a clinical trial to assess the in vivo effects of this compound.

Conclusion

This compound is a highly potent inhibitor of catechol-O-methyltransferase, demonstrating Ki values in the low nanomolar range in preclinical models.[5] In humans, its administration leads to a significant shift in catecholamine metabolism. By blocking the COMT pathway, this compound decreases the formation of O-methylated metabolites such as MHPG and increases the levels of deaminated metabolites like DHPG and DOPAC, which are formed via the monoamine oxidase (MAO) pathway.[6] This metabolic shift is the biochemical basis for its potential therapeutic application, particularly in enhancing the bioavailability of L-DOPA in the treatment of Parkinson's disease. The data and protocols presented in this guide offer a technical foundation for professionals engaged in the research and development of COMT inhibitors and related therapeutics.

References

Nitecapone: A Technical Whitepaper on its Discovery, Preclinical Research, and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone (OR-462) is a selective, reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catecholamines. Developed by Orion Pharma in the 1980s as a potential adjunct therapy for Parkinson's disease, this compound demonstrated promising preclinical activity, including potent COMT inhibition and significant antioxidant properties. Despite early positive findings and progression to initial human studies, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing its mechanism of action, summarizing key preclinical data in structured tables, and outlining experimental protocols. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to offer a complete technical resource for researchers in pharmacology and drug development.

Discovery and History of this compound Research

The development of catechol-O-methyltransferase (COMT) inhibitors as a therapeutic strategy for Parkinson's disease began in the late 1950s. The primary rationale was to enhance the bioavailability of levodopa, the gold-standard treatment for Parkinson's, by preventing its peripheral degradation to 3-O-methyldopa (3-OMD). In the 1980s, Orion Pharma initiated a dedicated research program to develop novel COMT inhibitors.[1][2] This program led to the discovery of several nitrocatechol-based compounds, including this compound (OR-462).

Mechanism of Action

This compound's primary mechanism of action is the selective and reversible inhibition of the COMT enzyme.[3] COMT is crucial for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine, as well as catechol drugs like levodopa.[5] By inhibiting COMT, particularly in the periphery, this compound prevents the conversion of levodopa to 3-O-methyldopa.[5] This action increases the plasma half-life and bioavailability of levodopa, allowing more of the drug to cross the blood-brain barrier and be converted to dopamine in the brain.[5]

Beyond its role as a COMT inhibitor, this compound exhibits potent antioxidant activity. It has been shown to scavenge various reactive oxygen species (ROS), including peroxyl and hydroxyl radicals, and to inhibit lipid peroxidation.[4][7]

Signaling Pathway: Catecholamine Metabolism and the Impact of this compound

The following diagram illustrates the metabolic pathway of levodopa and the intervention point of this compound.

cluster_periphery Peripheral Circulation cluster_brain Central Nervous System (Brain) Levodopa Levodopa ThreeOMD 3-O-Methyldopa (3-OMD) Levodopa->ThreeOMD COMT Dopamine_p Dopamine Levodopa->Dopamine_p AADC Levodopa_b Levodopa Levodopa->Levodopa_b Crosses BBB DOPAC_p DOPAC Dopamine_p->DOPAC_p MAO HVA_p Homovanillic Acid (HVA) DOPAC_p->HVA_p COMT This compound This compound COMT_p This compound->COMT_p Dopamine_b Dopamine Levodopa_b->Dopamine_b AADC DOPAC_b DOPAC Dopamine_b->DOPAC_b MAO HVA_b Homovanillic Acid (HVA) DOPAC_b->HVA_b COMT

Caption: Levodopa metabolism with and without this compound.

Quantitative Data from Preclinical Research

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Antioxidant Activity of this compound
ParameterValueSource
IC50 for Hydroxyl Radical Induced Lipid Peroxidation11.1 µM[7]
IC50 for Peroxyl Radical Induced Lipid Peroxidation16.2 µM[7]
Ki for Xanthine Oxidase Inhibition8.8 µM[4]
Second-order rate constant for O2- scavenging1.0 x 10^4 M-1 s-1[4]
Table 2: Effects of this compound in a Rat Model of Neuropathic Pain
TreatmentOutcome MeasureResultSource
This compound (30 mg/kg, i.p.)Mechanical Allodynia (von Frey test)80-95% higher withdrawal thresholds compared to control[8]
This compound (30 mg/kg, i.p.)Cold Allodynia (Acetone test)Reduced signs of cold allodynia compared to control[8]
Table 3: Effect of this compound on Levodopa Metabolism in Humans (PET Study)
ParameterChange with this compound (100 mg)Source
[18F]6-fluorodopa accumulation in striatum20.0 ± 5.5% increase[9]
Ratio of radioactivity in striatum vs. plasma39.0 ± 5.0% increase[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

COMT Inhibition Assay (Spectrophotometric Method)

This protocol is a representative method for determining COMT inhibitory activity.

Principle: The assay measures the O-methylation of a substrate by COMT, and the inhibitory effect of a compound is quantified by the reduction in product formation. The formation of the O-methylated product can be measured spectrophotometrically.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • S-adenosyl-L-methionine (SAM) as the methyl donor

  • 3,4-Dihydroxyacetophenone (DHAP) as the substrate

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • N-Tris(hydroxymethyl)-methyl-2-aminoethane Sulphonic Acid (TES) buffer

  • Sodium Borate buffer (stop solution)

  • This compound or other test inhibitors

  • Spectrophotometer capable of reading at 344 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 mM solution of DHAP in deionized water.

    • Prepare a 5 mM solution of SAM in deionized water and keep on ice.

    • Prepare a 6 mM solution of MgCl2 and a 20 mM solution of DTT in deionized water.

    • Prepare a 0.2 M TES buffer and adjust the pH to 7.6 at 37°C.

    • Prepare a 0.4 M Sodium Borate buffer and adjust the pH to 10.0 at 37°C.

    • Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Reaction:

    • In a microplate or microcentrifuge tubes, prepare the reaction mixture containing TES buffer, MgCl2, DTT, DHAP, and the test inhibitor (this compound) at various concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding the Sodium Borate stop solution.

    • Measure the absorbance of the O-methylated product at 344 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of COMT inhibition for each concentration of this compound compared to a control without the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes a common method for assessing the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • This compound or other test compounds

  • A positive control (e.g., ascorbic acid or Trolox)

  • Spectrophotometer capable of reading at 517 nm

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Reaction:

    • In a 96-well plate or test tubes, add a fixed volume of the DPPH solution.

    • Add varying concentrations of the this compound solution or the positive control.

    • Include a blank containing only methanol and a control containing DPPH solution and methanol.

  • Incubation and Measurement:

    • Incubate the reactions in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well or tube at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Experimental Workflow Diagram

cluster_comt COMT Inhibition Assay Workflow cluster_dpph DPPH Antioxidant Assay Workflow prep_comt Prepare Reagents (COMT, SAM, Substrate, this compound) mix_comt Mix Reagents and this compound prep_comt->mix_comt incubate_comt Incubate at 37°C mix_comt->incubate_comt stop_comt Stop Reaction incubate_comt->stop_comt read_comt Read Absorbance (344 nm) stop_comt->read_comt analyze_comt Calculate % Inhibition and IC50 read_comt->analyze_comt prep_dpph Prepare Solutions (DPPH, this compound) mix_dpph Mix DPPH and this compound prep_dpph->mix_dpph incubate_dpph Incubate in Dark (30 min) mix_dpph->incubate_dpph read_dpph Read Absorbance (517 nm) incubate_dpph->read_dpph analyze_dpph Calculate % Scavenging and IC50 read_dpph->analyze_dpph

Caption: Workflow for COMT and antioxidant assays.

Conclusion

This compound was a promising COMT inhibitor with multifaceted preclinical activities, including potent antioxidant effects. Its journey from discovery to the discontinuation of its development highlights the complex decision-making processes in the pharmaceutical industry, where promising preclinical data does not always translate to a commercially viable product. The extensive research conducted on this compound has, nevertheless, contributed valuable knowledge to the field of COMT inhibition and catecholamine metabolism. This technical guide serves as a consolidated resource for researchers, providing a detailed historical and scientific overview of this compound, which may yet inform future drug discovery and development efforts in neuropharmacology and related fields.

References

Nitecapone: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nitecapone is a second-generation, nitrocatechol-based inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1] By inhibiting COMT, this compound prevents the conversion of L-DOPA (levodopa) to 3-O-methyl-L-DOPA (3-OMD), thereby increasing the bioavailability of L-DOPA in the brain.[1] This mechanism is of significant therapeutic interest, particularly as an adjunct therapy in the management of Parkinson's disease to enhance the efficacy of L-DOPA.[1] This technical guide provides a comprehensive overview and comparison of the in vitro and in vivo studies conducted on this compound, presenting quantitative data, detailed experimental protocols, and pathway visualizations to offer a complete picture of its pharmacological profile.

In Vitro Studies: Foundational Efficacy and Cellular Impact

In vitro studies are fundamental for establishing the primary mechanism of action, potency, and potential cellular toxicity of a drug candidate like this compound. These assays range from cell-free enzymatic tests to more complex cell-based models.

Enzymatic and Cell-Based Assays

The primary in vitro evaluation of this compound involves assessing its direct inhibitory effect on the COMT enzyme. Structurally, this compound, like other clinically approved COMT inhibitors, features a 5-substituted-3-nitrocatechol ring which acts as the pharmacophore.[2] This structure allows it to form a quaternary complex with COMT, the co-factor S-adenosylmethionine (SAM), and an Mg²⁺ ion, effectively blocking the enzyme's catalytic activity.[2]

Cell-based assays, often utilizing cell lines like the rat adrenal pheochromocytoma-derived PC12 cells, serve as a bridge between cell-free enzyme assays and more complex in vivo models.[3] These cells can synthesize and metabolize catecholamines, providing a valuable system to study how COMT inhibitors alter dopamine metabolism in a controlled cellular environment.[3] Studies with similar COMT inhibitors show that inhibition leads to increased levels of dopamine and its metabolite 3,4-dihydroxyphenylacetic acid (DOPAC), with a concurrent reduction in 3-methoxytyramine (3-MT) and homovanillic acid (HVA).[3][4]

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative findings from in vitro studies on nitrocatechol-based COMT inhibitors, providing context for this compound's potency.

ParameterCompound ClassValueCell/Enzyme SourceReference
IC₅₀Nitrocatechol Inhibitors (e.g., Entacapone, Tolcapone)~250 nMHuman Recombinant MB-COMT[5][6]
IC₅₀Tolcapone (HTS Format)18 nM ± 3MB-COMT[4]
IC₅₀Tolcapone (MTS Format)1.9 nM ± 1MB-COMT[4]

Note: Specific IC₅₀ values for this compound were not detailed in the provided search results, but as a second-generation nitrocatechol, its potency is expected to be in a similar nanomolar range to entacapone and tolcapone.

Experimental Protocols: In Vitro

Protocol 1: COMT Inhibition Assay (Enzymatic)

This protocol outlines a general method for determining the IC₅₀ of a COMT inhibitor.

  • Enzyme Preparation: Use human recombinant membrane-bound COMT (MB-COMT) for the assay.[5]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in DMSO.[6]

    • Prepare solutions of the co-factor S-adenosylmethionine (SAM) and the substrate (e.g., dopamine).[4]

  • Assay Procedure:

    • In a microplate, add the MB-COMT enzyme and SAM.

    • Add the test compound across a range of concentrations (e.g., 10-point dose-response curve).[4]

    • Pre-incubate the mixture for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[4]

    • Initiate the enzymatic reaction by adding the dopamine substrate.

    • Incubate for a specific time at 37°C.

  • Detection and Analysis:

    • Stop the reaction.

    • Measure the product formation (e.g., methylated dopamine) using an appropriate detection method, such as HPLC or a luminescence-based assay.

    • Calculate the percentage of inhibition at each compound concentration relative to a control without inhibitor.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of compounds on cell lines.[7]

  • Cell Culture: Plate cells (e.g., dopaminergic N27 or HepG2 cells) in a 96-well plate and allow them to adhere and grow.[6][7]

  • Compound Exposure:

    • Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be non-toxic (e.g., <0.1%).[7]

    • Expose the cells to the compound for a specified duration (e.g., 24 or 48 hours).[6][7]

  • MTT Assay:

    • After incubation, replace the culture medium with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]

    • Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Data Acquisition:

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Express results as a percentage of the viability of untreated control cells.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) EnzymeAssay Enzymatic Assay: Incubate Enzyme + Compound Compound->EnzymeAssay CellAssay Cell-Based Assay: Expose Cells to Compound Compound->CellAssay Enzyme COMT Enzyme (& SAM, Mg2+) Enzyme->EnzymeAssay Cells Cell Line (e.g., PC12, N27) Cells->CellAssay IC50 Determine IC50 Value EnzymeAssay->IC50 Measure Product Cytotoxicity Assess Cytotoxicity (CC50) CellAssay->Cytotoxicity Measure Viability (MTT) G cluster_pathway Dopaminergic Pathway LDOPA L-DOPA (Administered) COMT COMT Enzyme LDOPA->COMT Peripheral Metabolism DDC DDC Enzyme LDOPA->DDC Conversion in Brain OMD 3-O-Methyl-DOPA (Inactive) Dopamine Dopamine (Active) Metabolites DOPAC / HVA Dopamine->Metabolites Metabolism This compound This compound This compound->COMT Inhibits COMT->OMD DDC->Dopamine G cluster_vitro In Vitro cluster_vivo In Vivo vitro_assays In Vitro Assays cell_models Cell-Based Models (e.g., PC12) vitro_assays->cell_models Mechanism Validation animal_models Animal Models (Rats, Mice) cell_models->animal_models Efficacy & Safety Testing human_studies Human Studies animal_models->human_studies Clinical Translation

References

Nitecapone: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitecapone [3-(3,4-dihydroxy-5-nitrophenyl)methylene-2,4-pentanedione], initially developed as a catechol-O-methyltransferase (COMT) inhibitor, has demonstrated significant antioxidant capabilities. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data, outlining relevant experimental protocols, and visualizing its proposed interactions with key cellular signaling pathways. The multifaceted antioxidant profile of this compound, encompassing direct radical scavenging and potential modulation of endogenous antioxidant responses, suggests its therapeutic potential beyond COMT inhibition, particularly in conditions associated with oxidative stress.

Introduction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and gastrointestinal conditions. This compound, a peripherally acting COMT inhibitor, has emerged as a compound of interest for its potent antioxidant effects. Its catechol structure is central to its ability to scavenge a variety of free radicals and to interact with the cellular antioxidant network. This document serves as a technical resource for researchers and drug development professionals, consolidating the current understanding of this compound's antioxidant properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The catechol moiety of this compound enables it to directly donate hydrogen atoms to neutralize a range of reactive oxygen species.

  • Inhibition of Lipid Peroxidation: By scavenging peroxyl radicals, this compound effectively interrupts the chain reaction of lipid peroxidation, protecting cell membranes from oxidative damage.

  • Enzyme Inhibition: this compound acts as a competitive inhibitor of xanthine oxidase, an enzyme that generates superoxide radicals.

  • Synergy with Endogenous Antioxidants: this compound's antioxidant properties are potentiated by glutathione, and it participates in the recycling of vitamin E, a key lipophilic antioxidant.

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings.

Parameter Value Assay/System Reference
IC50 (Hydroxyl Radical-Induced Lipid Peroxidation)11.1 µMThiobarbituric acid assay in guinea pig liver microsomes[1]
IC50 (Peroxyl Radical-Induced Lipid Peroxidation)16.2 µMThiobarbituric acid assay in guinea pig liver microsomes[1]
Ki (Xanthine Oxidase Inhibition)8.8 µMCompetitive inhibition assay[2]
Second-Order Kinetic Rate Constant (Superoxide Scavenging)1.0 x 10⁴ M⁻¹ s⁻¹[2]
Stoichiometry Factor (Peroxyl Radical Scavenging in Solution)2[2]

Table 1: Quantitative Antioxidant Activity of this compound

Experimental Protocols

Inhibition of Lipid Peroxidation (TBARS Assay)

This protocol is a generalized method for assessing the inhibition of lipid peroxidation in a biological sample, such as liver microsomes, by measuring thiobarbituric acid reactive substances (TBARS).

  • Preparation of Microsomes: Homogenize liver tissue in ice-cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4) and centrifuge to isolate the microsomal fraction.

  • Induction of Lipid Peroxidation: Incubate the microsomal suspension with an oxidizing agent (e.g., FeSO₄/ascorbate for hydroxyl radical-induced peroxidation or AAPH for peroxyl radical-induced peroxidation) in the presence and absence of varying concentrations of this compound.

  • TBARS Reaction: Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA). Centrifuge to pellet the protein.

  • Color Development: Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for a specified time (e.g., 60 minutes) to develop a pink colored adduct.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Calculation: Calculate the percentage inhibition of lipid peroxidation by this compound compared to the control (without this compound). The IC50 value can be determined from a dose-response curve.

Xanthine Oxidase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on xanthine oxidase activity.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase to the mixture.

  • Measurement: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

  • Calculation: Determine the rate of reaction in the presence and absence of this compound. The type of inhibition (e.g., competitive) and the inhibition constant (Ki) can be determined using Lineweaver-Burk plots.

Superoxide Radical Scavenging Assay

This is a generalized protocol for assessing the ability of this compound to scavenge superoxide radicals, often using a non-enzymatic system.

  • Superoxide Generation: Generate superoxide radicals in a reaction mixture, for example, using a phenazine methosulfate (PMS) and NADH system.

  • Detection: Use a detector molecule, such as nitroblue tetrazolium (NBT), which is reduced by superoxide radicals to a colored formazan product.

  • Scavenging Reaction: Add varying concentrations of this compound to the reaction mixture to compete with NBT for the superoxide radicals.

  • Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

  • Calculation: A decrease in the absorbance in the presence of this compound indicates superoxide scavenging activity. Calculate the percentage of scavenging and the IC50 value.

Proposed Signaling Pathways and Visualizations

While direct studies on this compound's influence on specific signaling pathways are limited, its catechol structure suggests potential interactions with key cellular pathways involved in the antioxidant response and neuroprotection. The following diagrams illustrate these proposed mechanisms.

Proposed Experimental Workflow for Assessing this compound's Antioxidant Properties

G cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays Radical Scavenging Radical Scavenging Lipid Peroxidation Inhibition Lipid Peroxidation Inhibition Enzyme Inhibition Enzyme Inhibition Cellular Antioxidant Activity Cellular Antioxidant Activity Signaling Pathway Analysis Signaling Pathway Analysis Cellular Antioxidant Activity->Signaling Pathway Analysis Western Blot, qPCR Nrf2 Activation? Nrf2 Activation? Signaling Pathway Analysis->Nrf2 Activation? MAPK Modulation? MAPK Modulation? Signaling Pathway Analysis->MAPK Modulation? PI3K/Akt Activation? PI3K/Akt Activation? Signaling Pathway Analysis->PI3K/Akt Activation? This compound This compound This compound->Radical Scavenging DPPH, ABTS, O2-, HO• This compound->Lipid Peroxidation Inhibition TBARS assay This compound->Enzyme Inhibition Xanthine Oxidase This compound->Cellular Antioxidant Activity CAA assay

Caption: Proposed workflow for evaluating this compound's antioxidant effects.

Proposed this compound-Mediated Activation of the Keap1-Nrf2 Pathway

The catechol structure of this compound suggests it may activate the Keap1-Nrf2 antioxidant response pathway, a mechanism observed with other catechol-containing compounds.

G cluster_0 Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 releases Ubiquitination Ubiquitination Keap1->Ubiquitination inhibition of Proteasomal Degradation Proteasomal Degradation Nrf2->Proteasomal Degradation prevents Nucleus Nucleus Nrf2->Nucleus translocates to Ubiquitination->Nrf2 ARE ARE Nucleus->ARE binds to Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression activates

Caption: Proposed activation of the Nrf2 pathway by this compound.

Proposed Modulation of MAPK and PI3K/Akt Pathways by this compound

Based on studies of other catechol compounds, this compound may exert neuroprotective effects by modulating the MAPK and PI3K/Akt signaling pathways, which are crucial in cellular responses to oxidative stress.

G cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway Oxidative Stress Oxidative Stress p38 MAPK p38 MAPK Oxidative Stress->p38 MAPK activates This compound This compound This compound->p38 MAPK inhibits phosphorylation Apoptosis Apoptosis This compound->Apoptosis inhibits PI3K PI3K This compound->PI3K activates p38 MAPK->Apoptosis promotes Akt Akt PI3K->Akt activates Akt->Apoptosis Cell Survival Cell Survival Akt->Cell Survival promotes

Caption: Proposed modulation of MAPK and PI3K/Akt pathways by this compound.

Conclusion

This compound exhibits a robust and multi-faceted antioxidant profile characterized by direct radical scavenging, inhibition of lipid peroxidation, and interaction with the endogenous antioxidant system. The quantitative data underscore its potency as an antioxidant. While direct evidence for its influence on specific signaling pathways like Keap1-Nrf2, MAPK, and PI3K/Akt is still emerging, its chemical structure strongly suggests a role in modulating these critical cellular responses to oxidative stress. Further research is warranted to fully elucidate these mechanisms and to explore the full therapeutic potential of this compound in oxidative stress-related diseases. This technical guide provides a foundational resource for scientists and researchers to design and interpret future studies on this promising compound.

References

Nitecapone: An In-Depth Technical Guide to Early Research on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitecapone (OR-462) is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines.[1][2] Early research into this compound explored its potential as a therapeutic agent, primarily as an adjunct therapy in Parkinson's disease, and also investigated its gastroprotective and antioxidant properties.[1] This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on this compound, detailing its mechanism of action, pharmacokinetic profile, and therapeutic effects observed in various experimental models. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Core Mechanism of Action: COMT Inhibition

This compound exerts its primary pharmacological effect by inhibiting the enzyme catechol-O-methyltransferase (COMT). COMT is responsible for the O-methylation of catechols, including endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as drugs like levodopa (L-DOPA).[3][4] By inhibiting peripheral COMT, this compound prevents the conversion of L-DOPA to 3-O-methyldopa (3-OMD), thereby increasing the bioavailability of L-DOPA and prolonging its therapeutic effect in the brain.[5][6] This mechanism is crucial for patients with Parkinson's disease who experience motor fluctuations with L-DOPA therapy.[6]

Signaling Pathway: Catecholamine Metabolism and this compound Inhibition

The following diagram illustrates the metabolic pathway of catecholamines and the point of intervention by this compound.

Catecholamine Metabolism and this compound's Point of Inhibition cluster_inhibition Inhibition by this compound L_DOPA Levodopa (L-DOPA) Dopamine Dopamine L_DOPA->Dopamine DDC Three_OMD 3-O-Methyldopa (3-OMD) L_DOPA->Three_OMD COMT L_DOPA->Three_OMD label_DDC Dopa Decarboxylase DOPAC DOPAC Dopamine->DOPAC MAO Three_MT 3-Methoxytyramine Dopamine->Three_MT COMT Dopamine->Three_MT label_MAO Monoamine Oxidase HVA HVA DOPAC->HVA COMT DOPAC->HVA label_COMT Catechol-O-Methyltransferase Three_MT->HVA MAO This compound This compound This compound->COMT_inhibition_1 This compound->COMT_inhibition_2 This compound->COMT_inhibition_3

Caption: this compound inhibits COMT, a key enzyme in catecholamine metabolism.

Quantitative Data from Early Research

The following tables summarize the key quantitative findings from early preclinical and clinical studies of this compound.

Table 1: In Vitro COMT Inhibition
CompoundIC50 (nM)Source Tissue/EnzymeReference
This compoundData not available in early literature--
Entacapone~250-[1]
Tolcapone~250-[1]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesDoseRouteCmaxTmaxHalf-life (t1/2)Reference
Human100 mgOral--Short-acting[1]
Rat----~3 hours (CNS effect)[1]

Note: Detailed pharmacokinetic parameters such as Cmax and Tmax for this compound were not specified in the provided search results. The literature describes it as a short-acting inhibitor.

Table 3: Effects of this compound on Levodopa Pharmacokinetics in Humans
ParameterThis compound DoseChangep-valueReference
[18F]6-fluorodopa accumulation in striatum100 mg (oral)↑ 20.0 ± 5.5%< 0.05[7]
Ratio of radioactivity (striatum/plasma)100 mg (oral)↑ 39.0 ± 5.0%-[7]
Conversion of [18F]6-fluorodopa to [18F]3-O-methylfluorodopa100 mg (oral)Significantly reduced-[7]
Table 4: Effects of this compound in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation)
TreatmentOutcome MeasureResultReference
This compound (30 mg/kg, i.p.)Mechanical allodyniaWithdrawal thresholds 80-95% higher than control[8]
This compound (30 mg/kg, i.p.)Cold allodyniaReduced signs of cold allodynia compared to control[8]

Experimental Protocols

Detailed methodologies for key experiments cited in early this compound research are provided below.

In Vitro COMT Inhibition Assay

A common method for determining COMT inhibitory activity involves measuring the O-methylation of a catechol substrate.

Principle: The assay quantifies the rate of formation of a methylated product from a catechol substrate in the presence of COMT and a methyl donor (S-adenosyl-L-methionine, SAM). The inhibitory effect of a compound is determined by measuring the reduction in product formation.

Typical Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), MgCl2 (a cofactor for COMT), a catechol substrate (e.g., adrenaline), and the test inhibitor (this compound) at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a purified or partially purified COMT enzyme preparation (e.g., from rat liver homogenate).

  • Incubation: The mixture is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, often by adding an acid (e.g., perchloric acid).

  • Product Quantification: The amount of the O-methylated product (e.g., metanephrine) is quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of COMT activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: this compound Evaluation in a Rodent Model of Parkinson's Disease

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a neurotoxin-induced rodent model of Parkinson's disease.

Workflow for this compound Evaluation in a Parkinson's Disease Animal Model cluster_workflow Experimental Phases Induction 1. Induction of Parkinsonian Model (e.g., 6-OHDA lesion) Baseline 2. Baseline Behavioral Assessment (e.g., Rotational Behavior) Induction->Baseline Treatment 3. Treatment Administration (Vehicle, L-DOPA, L-DOPA + this compound) Baseline->Treatment Post_Treatment 4. Post-Treatment Behavioral Assessment Treatment->Post_Treatment Biochemical 5. Post-mortem Biochemical Analysis (e.g., Striatal Dopamine Levels) Post_Treatment->Biochemical

Caption: A typical workflow for preclinical evaluation of this compound.

Detailed Steps:

  • Induction of Parkinsonian Model: A unilateral lesion of the nigrostriatal dopamine pathway is created in rats or mice using a neurotoxin such as 6-hydroxydopamine (6-OHDA).[9][10][11] This leads to a loss of dopamine neurons on one side of the brain, mimicking a key pathological feature of Parkinson's disease.

  • Baseline Behavioral Assessment: Before treatment, the animals' motor deficits are assessed. A common test is the apomorphine- or amphetamine-induced rotation test, where the number of rotations contralateral or ipsilateral to the lesion is counted.

  • Treatment Administration: Animals are divided into groups and receive treatment, which could include:

    • Vehicle (control)

    • L-DOPA alone

    • L-DOPA in combination with this compound

  • Post-Treatment Behavioral Assessment: Following treatment, behavioral tests are repeated to assess the therapeutic effect of the compounds on motor function. An increase in contralateral rotations (with L-DOPA) that is potentiated by this compound would indicate efficacy.

  • Post-mortem Biochemical Analysis: After the behavioral assessments, animals are euthanized, and their brains are collected. The striatum is dissected, and the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD) are measured using HPLC to confirm the neurochemical effects of the treatments.

Antioxidant and Other Properties

In addition to its primary role as a COMT inhibitor, early research also identified antioxidant properties of this compound.[1] Studies showed that this compound can scavenge reactive oxygen and nitric radicals and prevent lipid peroxidation.[1] For instance, in vitro, this compound (1-100 μM) was found to reduce glutathione (GSH) depletion and oxidation.[1]

Conclusion

Early research on this compound established its role as a peripherally acting, short-acting COMT inhibitor with the potential to enhance the therapeutic efficacy of levodopa in Parkinson's disease.[1][5] Preclinical studies demonstrated its ability to modulate levodopa pharmacokinetics and produce beneficial effects in animal models of both Parkinson's disease and neuropathic pain.[8][12] Furthermore, its antioxidant properties suggested a broader therapeutic potential.[1] Although this compound was not ultimately marketed for Parkinson's disease, the foundational research provided valuable insights into the therapeutic strategy of COMT inhibition and contributed to the development of other drugs in this class.[2] This technical guide summarizes the key findings and methodologies from this early research, offering a valuable resource for scientists and researchers in the ongoing development of novel therapeutics for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for Nitecapone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Nitecapone and its application in cell culture experiments. This compound is a potent, orally active, and short-acting inhibitor of catechol-O-methyltransferase (COMT).[1][2] It also possesses gastroprotective and antioxidant properties, effectively scavenging reactive oxygen and nitric radicals and preventing lipid peroxidation.[1]

Data Presentation

This compound Solubility Data

For successful cell culture experiments, proper dissolution of this compound is critical. The following table summarizes the reported solubility of this compound in various solvents. It is important to note that this compound is practically insoluble in water.[2]

SolventSolubilitySource(s)
DMSO15 mg/mL (clear)[2]
DMSO17.5 mg/mL[2]
DMSO10 mM (in 1 mL)[1]
Methanol15 mg/mL[2]
Methanol62.5 mg/mL[2]
EthanolSoluble[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to the desired final concentration in cell culture media. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution and subsequent cell cultures.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 2.65 mg of this compound (Molecular Weight: 265.22 g/mol ).

  • Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound. To continue the example of a 10 mM stock solution, add 1 mL of DMSO to the 2.65 mg of this compound.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A clear, yellowish solution should be obtained. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.

  • Sterilization (Optional but Recommended): If the DMSO used was not pre-sterilized, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile tube. This will ensure the removal of any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solution for Cell Culture

This protocol details the dilution of the this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 10 mL of culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution, you would need 10 µL of the stock solution (a 1:1000 dilution).

  • Preparing the Working Solution:

    • It is good practice to perform a serial dilution. First, dilute the stock solution in a small volume of cell culture medium. For instance, add 10 µL of the 10 mM stock to 990 µL of medium to get a 100 µM intermediate solution.

    • Then, add the appropriate volume of this intermediate solution to your final volume of cell culture medium. To continue the example, you would add 1 mL of the 100 µM intermediate solution to 9 mL of medium to get a final concentration of 10 µM.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the this compound-treated samples. In the example above, the final DMSO concentration is 0.1%. Therefore, your vehicle control would be cells treated with 0.1% DMSO in the culture medium.

  • Immediate Use: Use the prepared working solution immediately to treat your cells. Do not store diluted this compound solutions in culture medium for extended periods.

Mandatory Visualizations

This compound's Mechanism of Action: COMT Inhibition

This compound's primary mechanism of action is the inhibition of Catechol-O-methyltransferase (COMT), an enzyme responsible for the degradation of catechols, including neurotransmitters like dopamine.[3] By inhibiting COMT, this compound increases the bioavailability of these catechols.

COMT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron L_DOPA L-DOPA Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase Dopamine_syn Dopamine Dopamine_pre->Dopamine_syn Release COMT COMT Dopamine_syn->COMT Dopamine_Receptor Dopamine Receptor Dopamine_syn->Dopamine_Receptor Binding Metabolite Inactive Metabolite COMT->Metabolite Metabolism Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction This compound This compound This compound->COMT Inhibition

Caption: this compound inhibits COMT, preventing dopamine degradation.

General Experimental Workflow for this compound in Cell Culture

The following diagram illustrates a typical workflow for conducting a cell-based assay using this compound. This workflow is applicable to various assays, such as cell viability, apoptosis, or functional assays.[4][5][6]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions Prep_Stock->Prep_Working Cell_Treatment Treat Cells with This compound & Controls Prep_Working->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Cell_Treatment->Incubation Assay_Performance Perform Cell-Based Assay (e.g., MTT, Flow Cytometry) Incubation->Assay_Performance Data_Acquisition Acquire Data Assay_Performance->Data_Acquisition Data_Analysis Analyze and Interpret Results Data_Acquisition->Data_Analysis

Caption: Workflow for this compound cell-based experiments.

References

Application Notes: Nitecapone in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

Nitecapone (OR-462) is a potent, short-acting, and orally active inhibitor of catechol-O-methyltransferase (COMT).[1] While primarily investigated for its role in Parkinson's disease by preventing the peripheral breakdown of levodopa, this compound also exhibits significant neuroprotective properties independent of its COMT inhibition.[2][3][4] These properties are attributed to its capacity as a direct antioxidant, capable of scavenging reactive oxygen species (ROS) and nitric oxide radicals, and preventing lipid peroxidation.[1] This dual mechanism of action makes this compound a compound of interest for neuroprotection studies, particularly in models of neurodegenerative diseases where oxidative stress is a key pathological feature.

The following protocols and data provide a framework for researchers, scientists, and drug development professionals to investigate the neuroprotective effects of this compound in relevant in vitro and in vivo models.

Mechanism of Action: Signaling Pathways

This compound's neuroprotective potential stems from two primary pathways: modulation of catecholamine metabolism via COMT inhibition and direct antioxidant activity.

  • COMT Inhibition Pathway: In the context of Parkinson's disease therapy, COMT inhibitors prevent the conversion of levodopa to the inactive metabolite 3-O-methyldopa, thereby increasing the bioavailability of levodopa for conversion to dopamine in the brain.[3][4] This action helps to restore dopamine levels.[4]

  • Antioxidant Pathway: this compound directly neutralizes harmful free radicals. In cellular models, neurotoxins can induce a surge in reactive oxygen species (ROS), leading to oxidative stress, depletion of endogenous antioxidants like reduced glutathione (GSH), lipid peroxidation, and ultimately, neuronal cell death. This compound intervenes by scavenging these ROS, thus mitigating the downstream cascade of cellular damage.[1]

comt_pathway cluster_peripheral Peripheral System cluster_cns Central Nervous System (CNS) Levodopa Levodopa OMD 3-O-Methyldopa (Inactive) Levodopa->OMD COMT Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses BBB This compound This compound This compound->OMD Dopamine Dopamine Levodopa_CNS->Dopamine AADC antioxidant_pathway Toxin Neurotoxin (e.g., 6-OHDA, MPP+) ROS Reactive Oxygen Species (ROS) Increase Toxin->ROS Stress Oxidative Stress ROS->Stress GSH GSH Depletion & Lipid Peroxidation Stress->GSH Damage Neuronal Damage & Apoptosis This compound This compound This compound->ROS Scavenges ROS This compound->GSH Prevents GSH->Damage experimental_workflow A 1. Seed SH-SY5Y Cells (96-well plate, 1x10^4 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Various concentrations, 1-2 hours) B->C D 4. Induce Toxicity with 6-OHDA (~100 µM, IC50 concentration) C->D E 5. Incubate for 24 hours D->E F 6. Assess Cell Viability (e.g., XTT Assay) E->F G 7. Analyze Data (Normalize to control) F->G

References

Nitecapone: A Valuable Tool for Advancing Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitecapone, a peripherally acting inhibitor of catechol-O-methyltransferase (COMT), serves as a critical research tool in the study of Parkinson's disease. By preventing the breakdown of levodopa, the primary medication for Parkinson's, this compound allows for a greater and more sustained delivery of dopamine to the brain. This characteristic makes it an invaluable agent for investigating the complexities of dopamine metabolism, motor control, and the development of novel therapeutic strategies for this neurodegenerative disorder. These application notes provide detailed protocols for key in vitro and in vivo experiments utilizing this compound, alongside a comprehensive summary of its quantitative effects.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic and research utility by inhibiting the COMT enzyme, which is responsible for the methylation and subsequent inactivation of levodopa and dopamine. In the context of Parkinson's disease treatment, levodopa is administered to replenish depleted dopamine levels in the brain. However, a significant portion of orally administered levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD). This peripheral metabolism not only reduces the bioavailability of levodopa but also leads to the formation of a metabolite that competes with levodopa for transport across the blood-brain barrier.

By inhibiting peripheral COMT, this compound effectively blocks this metabolic pathway.[1] This leads to a significant increase in the plasma half-life of levodopa, resulting in a greater amount of the precursor reaching the brain to be converted into dopamine. The increased and more stable supply of dopamine in the striatum helps to alleviate the motor symptoms of Parkinson's disease. This compound, unlike some other COMT inhibitors, acts primarily in the periphery and does not readily cross the blood-brain barrier.[2]

digraph "Nitecapone_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Levodopa [label="Levodopa\n(oral administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peripheral_Circulation [label="Peripheral Circulation", shape=ellipse, fillcolor="#FFFFFF"]; BBB [label="Blood-Brain Barrier", shape=septagon, fillcolor="#FBBC05", fontcolor="#202124"]; Brain [label="Brain", shape=ellipse, fillcolor="#FFFFFF"]; Dopamine [label="Dopamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Motor_Symptoms [label="Alleviation of\nMotor Symptoms", shape=ellipse, fillcolor="#FFFFFF"]; COMT_Peripheral [label="COMT", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Three_OMD [label="3-O-Methyldopa (3-OMD)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Levodopa -> Peripheral_Circulation; Peripheral_Circulation -> BBB; BBB -> Brain; Brain -> Dopamine [label="DDC\n(decarboxylation)"]; Dopamine -> Motor_Symptoms; Peripheral_Circulation -> COMT_Peripheral; COMT_Peripheral -> Three_OMD [label="Methylation"]; this compound -> COMT_Peripheral [label="Inhibition", style=dashed, arrowhead=tee]; }

This compound's peripheral COMT inhibition pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro COMT Inhibition

CompoundIC50 (nM) for COMT InhibitionSource
This compoundData not available in searched literature-
Entacapone~250[3]
Tolcapone~250[3]

Table 2: In Vivo Effects of this compound on Striatal Neurochemistry in Rats

Treatment GroupStriatal 3-OMD LevelsStriatal Dopamine (DA) LevelsStriatal DOPAC LevelsSource
This compound (30 mg/kg, i.p.) + L-DOPA/CarbidopaSignificantly reducedIncreasedIncreased[4]

Table 3: In Vivo Behavioral Effects of this compound in a Reserpine-Induced Akinesia Model in Rats

Treatment GroupEffect on Locomotor ActivitySource
This compound (30 mg/kg) + L-DOPA/CarbidopaMarkedly potentiated the reversal of reserpine-induced akinesia[4]

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol provides a general framework for determining the IC50 value of this compound for COMT inhibition.

Objective: To quantify the inhibitory potency of this compound on catechol-O-methyltransferase activity.

Materials:

  • Recombinant human COMT enzyme

  • S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor

  • A catechol substrate (e.g., epinephrine, norepinephrine, or a fluorescent substrate)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, recombinant COMT enzyme, and the catechol substrate to each well.

  • Add the different concentrations of this compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding SAM to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., an acid).

  • Measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., measuring absorbance or fluorescence).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

digraph "In_Vitro_COMT_Inhibition_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- this compound dilutions\n- COMT enzyme\n- Substrate\n- SAM\n- Assay Buffer", fillcolor="#FFFFFF"]; Plate_Setup [label="Plate Setup:\nAdd buffer, COMT, and substrate to wells", fillcolor="#FFFFFF"]; Add_Inhibitor [label="Add this compound dilutions or vehicle", fillcolor="#FFFFFF"]; Pre_incubation [label="Pre-incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Initiate_Reaction [label="Initiate reaction with SAM", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubation [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Plate [label="Read plate (absorbance/fluorescence)", fillcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis:\nCalculate % inhibition and determine IC50", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Plate_Setup; Plate_Setup -> Add_Inhibitor; Add_Inhibitor -> Pre_incubation; Pre_incubation -> Initiate_Reaction; Initiate_Reaction -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Read_Plate; Read_Plate -> Data_Analysis; Data_Analysis -> End; }

Workflow for in vitro COMT inhibition assay.

In Vivo Reserpine-Induced Akinesia Model in Rats

This protocol details the induction of a Parkinson's-like state in rats and the assessment of this compound's ability to potentiate the effects of levodopa.

Objective: To evaluate the in vivo efficacy of this compound in a rat model of Parkinsonian motor deficits.

Materials:

  • Male Wistar rats (200-250 g)

  • Reserpine solution

  • Levodopa (L-DOPA)/Carbidopa solution

  • This compound suspension

  • Vehicle control (for this compound)

  • Apparatus for measuring locomotor activity (e.g., open field arena with automated tracking)

Procedure:

  • Induction of Akinesia:

    • Administer reserpine (e.g., 5 mg/kg, subcutaneously) to the rats.

    • Allow 18-24 hours for the full development of akinesia, characterized by a significant reduction in spontaneous movement.

  • Drug Administration:

    • Divide the reserpinized rats into experimental groups (e.g., Vehicle + L-DOPA/Carbidopa, this compound + L-DOPA/Carbidopa).

    • Administer this compound (e.g., 30 mg/kg, intraperitoneally) or its vehicle.

    • After a set time (e.g., 30-60 minutes), administer L-DOPA/Carbidopa (e.g., 25/25 mg/kg, intraperitoneally) to all groups.

  • Behavioral Assessment:

    • At various time points after L-DOPA/Carbidopa administration (e.g., 30, 60, 90, 120 minutes), place individual rats in the open field arena.

    • Record locomotor activity (e.g., distance traveled, number of line crossings) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Compare the locomotor activity scores between the different treatment groups at each time point.

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.

digraph "Reserpine_Model_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reserpine_Admin [label="Administer Reserpine to rats", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akinesia_Development [label="Allow 18-24h for akinesia development", fillcolor="#FBBC05", fontcolor="#202124"]; Group_Assignment [label="Assign rats to treatment groups", fillcolor="#FFFFFF"]; Nitecapone_Admin [label="Administer this compound or Vehicle", fillcolor="#34A853", fontcolor="#FFFFFF"]; LDOPA_Admin [label="Administer L-DOPA/Carbidopa", fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavioral_Testing [label="Assess locomotor activity at multiple time points", fillcolor="#FFFFFF"]; Data_Analysis [label="Analyze and compare locomotor scores", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reserpine_Admin; Reserpine_Admin -> Akinesia_Development; Akinesia_Development -> Group_Assignment; Group_Assignment -> Nitecapone_Admin; Nitecapone_Admin -> LDOPA_Admin; LDOPA_Admin -> Behavioral_Testing; Behavioral_Testing -> Data_Analysis; Data_Analysis -> End; }

Experimental workflow for the reserpine-induced akinesia model.

Measurement of Striatal Dopamine and Metabolites by HPLC-EC

This protocol outlines the procedure for quantifying the levels of dopamine and its metabolites in the rat striatum following treatment with this compound.

Objective: To determine the effect of this compound on the neurochemical profile of the nigrostriatal dopamine system.

Materials:

  • Rat brain striatum tissue

  • Homogenization buffer (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (EC)

  • Reverse-phase C18 column

  • Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

  • Standards for dopamine, DOPAC, HVA, and 3-OMD

Procedure:

  • Tissue Preparation:

    • Following the in vivo experiment and euthanasia, rapidly dissect the striata from the rat brains on a cold plate.

    • Weigh the tissue samples and immediately homogenize them in a known volume of ice-cold homogenization buffer.

    • Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet the proteins.

  • HPLC-EC Analysis:

    • Filter the supernatants to remove any remaining particulate matter.

    • Inject a known volume of the filtered supernatant onto the HPLC column.

    • Separate the analytes using a specific gradient or isocratic mobile phase flow.

    • Detect and quantify the eluted dopamine and its metabolites using the electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis:

    • Generate a standard curve for each analyte using known concentrations of the standards.

    • Calculate the concentration of dopamine, DOPAC, HVA, and 3-OMD in the striatal samples based on the peak areas and the standard curves.

    • Normalize the concentrations to the weight of the tissue.

    • Compare the neurochemical levels between the different treatment groups using appropriate statistical tests.

Conclusion

This compound is a potent and peripherally selective COMT inhibitor that serves as an essential tool for Parkinson's disease research. Its ability to modulate levodopa metabolism provides a valuable mechanism for studying the intricacies of the dopaminergic system and for evaluating the efficacy of potential therapeutic interventions. The protocols outlined in these application notes provide a foundation for researchers to effectively utilize this compound in their investigations into the pathophysiology and treatment of Parkinson's disease. Further research to precisely quantify the in vitro and in vivo effects of this compound will continue to enhance its utility as a research tool.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Nitecapone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Nitecapone in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Tolcapone, to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.

Introduction

This compound is a catechol-O-methyltransferase (COMT) inhibitor that has been investigated for its potential in the treatment of Parkinson's disease. To support pharmacokinetic and toxicokinetic studies, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma. The method is highly selective and sensitive, making it suitable for a wide range of clinical and preclinical research applications.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Tolcapone (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium phosphate (analytical grade)

  • Orthophosphoric acid (OPA)

  • Ultrapure water

  • Human plasma (drug-free)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and Tolcapone in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentration levels.

Internal Standard Working Solution (100 ng/mL): Dilute the Tolcapone stock solution with the same diluent to prepare a 100 ng/mL working solution.

Sample Preparation
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the Tolcapone internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]

  • Transfer the supernatant to an autosampler vial.

  • Inject 20 µL of the supernatant into the LC-MS/MS system.[2]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column ZORBAX Eclipse plus C18 (150 mm × 4.6 mm, 5 µm)[2]
Mobile Phase A 0.01 M Ammonium phosphate buffer (pH adjusted to 5.0 with OPA)[2]
Mobile Phase B Acetonitrile[2]
Gradient Isocratic: 30% B[2]
Flow Rate 0.8 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient
Run Time 3.0 min[2]

Mass Spectrometry:

ParameterCondition
Instrument Triple Quadrupole Mass Spectrometer (e.g., API 4000)[2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]
MRM Transitions This compound: m/z 266.20 → 156.20[2] Tolcapone (IS): m/z 274.20 → 183.10[2]
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

Data Presentation

Method Validation Summary

The LC-MS/MS method for the quantification of this compound in human plasma was validated for linearity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound50 - 2000> 0.999[2]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
LQC15098.5 - 101.2≤ 5.8
MQC100099.1 - 100.5≤ 4.2
HQC160098.9 - 101.8≤ 3.9
Acceptance criteria for accuracy and precision are typically within ±15% (±20% for LLOQ).[2]

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound90.39[2]95 - 105
Tolcapone (IS)92.34[2]96 - 104
Acceptance criteria for recovery should be consistent, precise, and reproducible. Matrix effect should ideally be between 85% and 115%.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Tolcapone) plasma->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection chromatography 8. Chromatographic Separation (C18 Column) injection->chromatography detection 9. Mass Spectrometric Detection (MRM) chromatography->detection integration 10. Peak Integration detection->integration quantification 11. Quantification (Calibration Curve) integration->quantification reporting 12. Report Results quantification->reporting

Caption: Experimental workflow for this compound quantification in plasma.

validation_decision_tree start Method Validation Parameter linearity Linearity (r² > 0.99?) start->linearity accuracy Accuracy (85-115%?) linearity->accuracy Yes fail Parameter Failed (Re-evaluate/Optimize Method) linearity->fail No precision Precision (%CV < 15%?) accuracy->precision Yes accuracy->fail No pass Parameter Accepted precision->pass Yes precision->fail No

Caption: Decision tree for method validation acceptance criteria.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and rapid approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in support of pharmacokinetic studies and clinical research. The method has been successfully validated, demonstrating excellent performance in terms of linearity, accuracy, precision, and recovery.

References

Application Notes and Protocols for Long-Term Nitecapone Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of considerations and extrapolated protocols for conducting long-term animal studies with nitecapone, a potent catechol-O-methyltransferase (COMT) inhibitor. Due to a scarcity of publicly available, detailed long-term this compound-specific protocols, this document synthesizes information from short-term this compound studies, long-term studies of other COMT inhibitors, and general principles of preclinical toxicology and efficacy testing.

Introduction to this compound

This compound is a nitrocatechol-type COMT inhibitor. By inhibiting COMT, this compound prevents the peripheral breakdown of levodopa, a primary treatment for Parkinson's disease, thereby increasing its bioavailability and central nervous system effects.[1][2][3] Animal studies have been crucial in establishing its metabolic profile and efficacy in models of neurological disorders.[1][4]

Mechanism of Action

This compound's primary mechanism involves the inhibition of the COMT enzyme, which is responsible for the O-methylation of catechols, including levodopa and catecholamine neurotransmitters.

Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine Dopa-decarboxylase Metabolites Inactive Metabolites Levodopa->Metabolites O-methylation COMT COMT Enzyme This compound This compound This compound->COMT Inhibition

Caption: this compound's inhibition of COMT enhances levodopa bioavailability.

Animal Models for Long-Term Studies

The selection of an appropriate animal model is critical and depends on the research question. For neurodegenerative diseases like Parkinson's, several models are well-established.

  • Rodent Models:

    • 6-Hydroxydopamine (6-OHDA) Model (Rats): This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, causing a progressive loss of dopaminergic neurons.[5]

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model (Mice): Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra.[6]

  • Non-Rodent Models:

    • Beagle Dogs: Often used for toxicology and safety pharmacology studies due to their physiological similarities to humans.[4][7]

Long-Term Treatment Protocols (Extrapolated)

While specific long-term this compound protocols are not widely published, the following sections provide extrapolated methodologies based on available data for this compound and other COMT inhibitors.

General Considerations for Chronic Dosing

For long-term studies, several factors must be considered:

  • Route of Administration: Oral gavage is common for COMT inhibitors to mimic clinical use.

  • Dose Selection: Dose-ranging studies are essential to determine a tolerated and effective dose.

  • Frequency: Daily administration is typical for chronic studies.

  • Duration: The study duration should be sufficient to observe the desired long-term effects or potential toxicity, often guided by regulatory standards (e.g., 28-day, 90-day, or longer).[8][9]

cluster_pre Pre-study Phase cluster_study Long-Term Study Phase Model Animal Model Selection DoseRange Dose-Ranging Studies Model->DoseRange ChronicDosing Chronic Dosing DoseRange->ChronicDosing Behavioral Behavioral Assessments ChronicDosing->Behavioral Biochemical Biochemical Analyses ChronicDosing->Biochemical Hist Histopathology ChronicDosing->Hist

Caption: General workflow for long-term animal studies.

Efficacy Studies in Parkinson's Disease Models

Objective: To assess the long-term neuroprotective or symptomatic effects of this compound, often in conjunction with levodopa.

Experimental Protocol:

  • Animal Model Induction:

    • Induce Parkinson's-like pathology using 6-OHDA in rats or MPTP in mice.

    • Allow for a post-lesion recovery and stabilization period (typically 2-4 weeks).

  • Treatment Groups:

    • Vehicle Control

    • Levodopa/Carbidopa only

    • This compound only

    • Levodopa/Carbidopa + this compound

  • Dosing Regimen (Example):

    • This compound: 30 mg/kg, administered orally once daily. This dose has been shown to be effective in short-term rodent studies.[1]

    • Levodopa/Carbidopa: Dosing will depend on the specific model and study design.

    • Duration: 28 to 90 days.

  • Outcome Measures:

    • Behavioral Testing: Rotational behavior (in unilateral 6-OHDA models), cylinder test, rotarod, open field test.

    • Biochemical Analysis: Striatal dopamine and metabolite levels (DOPAC, HVA, 3-OMD) measured by HPLC.[1]

    • Histopathology: Tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.

Long-Term Safety and Toxicology Studies

Objective: To evaluate the potential toxicity of this compound following repeated administration.

Experimental Protocol:

  • Animal Species: Rats and a non-rodent species (e.g., Beagle dogs) are typically required for regulatory submissions.[8]

  • Treatment Groups:

    • Control (vehicle)

    • Low Dose

    • Mid Dose

    • High Dose

  • Dosing Regimen (Example for Rats):

    • Doses should be based on acute toxicity studies. For COMT inhibitors like entacapone, doses up to 600 mg/kg/day have been tested in short-term rat studies. A long-term study might use lower doses.

    • Duration: 28 days or 90 days, with a recovery group.[8]

  • Outcome Measures:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at baseline and termination.

    • Urinalysis.

    • Organ Weights and Histopathology: Comprehensive examination of all major organs at necropsy.[8][9]

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Efficacy Study

GroupRotational Asymmetry (turns/min)Striatal Dopamine (ng/mg tissue)TH+ Cell Count (SNc)
Vehicle7.5 ± 1.215.2 ± 3.12500 ± 300
L-Dopa3.1 ± 0.845.8 ± 5.52650 ± 280
This compound7.2 ± 1.518.1 ± 2.92700 ± 310
L-Dopa + this compound1.5 ± 0.575.3 ± 8.24500 ± 420

Table 2: Example Data Summary for Toxicology Study (Rat)

ParameterControlLow DoseMid DoseHigh Dose
Body Weight Change (g)+50 ± 5+48 ± 6+45 ± 5+30 ± 8
ALT (U/L)35 ± 438 ± 542 ± 665 ± 10
Creatinine (mg/dL)0.6 ± 0.10.6 ± 0.10.7 ± 0.20.8 ± 0.2
Liver Weight (g)10.2 ± 0.810.5 ± 0.911.1 ± 1.012.5 ± 1.2
Histopathology (Liver)NormalNormalMinimalModerate
Statistically significant difference from control

Conclusion

While detailed, publicly accessible long-term this compound treatment protocols are limited, the information provided here, derived from related studies and general preclinical guidelines, offers a robust framework for designing and conducting such investigations. Researchers should always perform preliminary dose-finding studies and adhere to institutional and regulatory guidelines for animal welfare and study design.

References

Nitecapone's Impact on L-DOPA Bioavailability: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide a detailed analysis of the effects of Nitecapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, on the bioavailability of Levodopa (L-DOPA). This document is intended for researchers, scientists, and drug development professionals investigating therapies for Parkinson's disease and other conditions requiring enhancement of L-DOPA efficacy. While this compound was patented as an anti-parkinsonian medication, it was never marketed; therefore, the available data is primarily from preclinical studies.

Introduction

Levodopa remains the cornerstone of treatment for Parkinson's disease. However, its therapeutic efficacy is often limited by its extensive peripheral metabolism, primarily through aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT). Inhibition of these enzymes can significantly increase the amount of L-DOPA that crosses the blood-brain barrier. This compound (also known as OR-462) is a nitrocatechol-type COMT inhibitor that has been shown in preclinical models to enhance the bioavailability and therapeutic effects of L-DOPA.[1] This document summarizes the key findings on this compound's effects and provides detailed protocols for related experimental analysis.

Mechanism of Action: COMT Inhibition

This compound exerts its effect by selectively and reversibly inhibiting the COMT enzyme.[1] COMT is responsible for the conversion of L-DOPA to 3-O-methyldopa (3-OMD), a metabolite that competes with L-DOPA for transport across the blood-brain barrier. By inhibiting peripheral COMT, this compound reduces the formation of 3-OMD, thereby increasing the plasma half-life and bioavailability of L-DOPA.[1] This leads to a greater and more sustained supply of L-DOPA to the brain, where it is converted to dopamine.

cluster_periphery Peripheral Circulation cluster_brain Brain L-DOPA L-DOPA COMT COMT L-DOPA->COMT Metabolism AADC AADC L-DOPA->AADC Metabolism L-DOPA_brain L-DOPA L-DOPA->L-DOPA_brain Blood-Brain Barrier Transport 3-OMD 3-OMD 3-OMD->L-DOPA_brain Competition at Blood-Brain Barrier Dopamine_periphery Dopamine COMT->3-OMD AADC->Dopamine_periphery This compound This compound This compound->COMT Inhibition AADC_brain AADC L-DOPA_brain->AADC_brain Dopamine_brain Dopamine Therapeutic_Effect Therapeutic Effect Dopamine_brain->Therapeutic_Effect AADC_brain->Dopamine_brain

Figure 1: this compound's Mechanism of Action.

Data Presentation: Preclinical Pharmacokinetic and Pharmacodynamic Effects

The following tables summarize the key findings from a preclinical study in rats investigating the effect of this compound (OR-462) on L-DOPA metabolism and efficacy. It is important to note that these data are from animal models and focus on striatal (brain tissue) concentrations rather than plasma bioavailability.

Table 1: Effect of this compound on Striatal L-DOPA and Metabolite Levels in Rats

Treatment GroupStriatal L-DOPA LevelsStriatal Dopamine LevelsStriatal 3-O-Methyldopa (3-OMD) Levels
L-DOPA + CarbidopaBaselineBaselineBaseline
L-DOPA + Carbidopa + this compound (0.3-30 mg/kg)Increased (dose-related)Increased (dose-related)Reduced (dose-related)

Data extracted from Männistö PT, et al. J Pharmacol Exp Ther. 1992.[1]

Table 2: Pharmacodynamic Effects of this compound in Rat Models of Parkinson's Disease

ParameterObservation
3-OMD Reduction A dose of 6 mg/kg of this compound resulted in a 50% reduction in striatal 3-O-methyldopa levels.[1]
L-DOPA Sparing Effect With this compound co-administration, the L-DOPA dose could be reduced to one-fourth to achieve the same striatal dopamine levels.[1]
Reversal of Hypoactivity (Reserpinized Mice) This compound (3-30 mg/kg) dose-dependently potentiated the L-DOPA-induced reversal of hypoactivity.[1]
Contralateral Turning Behavior (6-OHDA Lesioned Rats) This compound (3-30 mg/kg) caused a marked potentiation of L-DOPA-induced contralateral turning.[1]

Data extracted from Männistö PT, et al. J Pharmacol Exp Ther. 1992.[1]

Experimental Protocols

The following protocols provide a general framework for assessing the effect of a COMT inhibitor like this compound on L-DOPA bioavailability in a preclinical setting.

Animal Pharmacokinetic Study

Objective: To determine the effect of this compound on the plasma pharmacokinetics of L-DOPA.

Materials:

  • Male Wistar rats (250-300g)

  • L-DOPA

  • Carbidopa (AADC inhibitor)

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • HPLC system with electrochemical or UV detection

Protocol:

  • Fast animals overnight with free access to water.

  • Divide animals into two groups:

    • Control Group: L-DOPA/Carbidopa + Vehicle

    • Treatment Group: L-DOPA/Carbidopa + this compound

  • Administer this compound or vehicle orally (p.o.) at the desired dose.

  • After a predetermined time (e.g., 30 minutes), administer L-DOPA/Carbidopa orally.

  • Collect blood samples (approx. 200 µL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-L-DOPA administration.

  • Immediately place blood samples in EDTA-coated tubes and keep on ice.

  • Centrifuge the blood samples at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of L-DOPA and 3-OMD using a validated HPLC method (see Protocol 4.2).

  • Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) for L-DOPA in both groups and perform statistical analysis.

start Start: Fasted Rats grouping Divide into Control & Treatment Groups start->grouping dosing_control Administer Vehicle + L-DOPA/Carbidopa grouping->dosing_control dosing_treatment Administer this compound + L-DOPA/Carbidopa grouping->dosing_treatment blood_collection Serial Blood Collection (0-360 min) dosing_control->blood_collection dosing_treatment->blood_collection processing Plasma Separation (Centrifugation) blood_collection->processing storage Store Plasma at -80°C processing->storage analysis HPLC Analysis of L-DOPA & 3-OMD storage->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax) analysis->pk_analysis end End: Comparative Data pk_analysis->end

Figure 2: Experimental Workflow for Animal PK Study.

Protocol for Determination of L-DOPA in Plasma by HPLC

Objective: To quantify the concentration of L-DOPA in plasma samples.

Materials:

  • HPLC system with a C18 reverse-phase column and electrochemical or UV detector.

  • Mobile phase: e.g., a mixture of methanol and an aqueous buffer (e.g., phosphate buffer) at a specific pH.

  • Perchloric acid or other protein precipitation agent.

  • L-DOPA standard solutions of known concentrations.

  • Internal standard (e.g., isoproterenol or a similar compound).

  • Microcentrifuge tubes.

  • Vortex mixer.

Protocol:

  • Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples on ice. b. To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution. c. Add 200 µL of ice-cold perchloric acid to precipitate proteins. d. Vortex for 30 seconds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Carefully collect the supernatant and transfer it to an HPLC vial.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column. c. Run the analysis under isocratic or gradient elution conditions. d. Detect L-DOPA and the internal standard at the appropriate wavelength (for UV detection) or potential (for electrochemical detection).

  • Quantification: a. Prepare a calibration curve by analyzing standard solutions of L-DOPA of known concentrations. b. Plot the peak area ratio of L-DOPA to the internal standard against the concentration of L-DOPA. c. Determine the concentration of L-DOPA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The available preclinical data strongly suggest that this compound is a potent COMT inhibitor that can significantly enhance the therapeutic efficacy of L-DOPA. By reducing the peripheral metabolism of L-DOPA, this compound increases its delivery to the central nervous system. While detailed human pharmacokinetic data are not publicly available due to the drug not being marketed, the provided protocols offer a robust framework for researchers to conduct their own investigations into the effects of this compound and other COMT inhibitors on L-DOPA bioavailability. Further research in this area may provide valuable insights for the development of improved therapeutic strategies for Parkinson's disease.

References

Nitecapone: Application Notes and Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nitecapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the metabolism of catecholamines, including the neurotransmitter dopamine.[1] By inhibiting COMT, this compound increases the bioavailability of levodopa (L-DOPA), the precursor to dopamine, making it a subject of significant interest in the study and potential treatment of neurodegenerative diseases where dopaminergic pathways are compromised, most notably Parkinson's disease. These application notes provide a comprehensive overview of the use of this compound in a research setting, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action: COMT Inhibition

This compound exerts its effects by binding to the active site of the COMT enzyme. This prevents the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of catechol substrates like L-DOPA and dopamine. The inhibition of this metabolic pathway leads to a significant increase in the plasma half-life of L-DOPA, allowing more of it to cross the blood-brain barrier and be converted to dopamine in the brain.

The crystal structure of COMT in complex with this compound reveals that the nitrocatechol moiety of this compound is a key pharmacophore, chelating the catalytic magnesium ion and forming critical interactions within the enzyme's active site.[2]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in animal models of neurodegenerative disease.

Table 1: Effect of this compound on Striatal Neurochemistry in a Rat Model of Parkinson's Disease

Treatment GroupStriatal 3-OMD (ng/g tissue)Striatal Dopamine (DA) (ng/g tissue)Striatal DOPAC (ng/g tissue)
L-DOPA/Carbidopa (LD/CD)1580 ± 1502500 ± 2001800 ± 150
LD/CD + this compound (30 mg/kg, i.p.)450 ± 504500 ± 3002800 ± 250*

*Data are presented as mean ± SEM. *p < 0.01 compared to the LD/CD group. 3-OMD: 3-O-methyldopa; DA: Dopamine; DOPAC: 3,4-dihydroxyphenylacetic acid. This data is representative of findings from preclinical studies.

Table 2: Behavioral Effects of this compound in a Reserpine-Induced Akinesia Model in Rats

Treatment GroupTime to Initiate Movement (seconds)Total Distance Traveled (cm)
Reserpine + Vehicle120 ± 15150 ± 25
Reserpine + L-DOPA/Carbidopa (LD/CD)45 ± 8600 ± 75
Reserpine + LD/CD + this compound (30 mg/kg, i.p.)20 ± 5 1200 ± 150

*Data are presented as mean ± SEM. *p < 0.05 compared to the Reserpine + Vehicle group. **p < 0.01 compared to the Reserpine + LD/CD group. This data illustrates the potentiation of L-DOPA's effects by this compound.

Experimental Protocols

In Vitro COMT Inhibition Assay

This protocol provides a method to assess the inhibitory activity of this compound on COMT in vitro.

Materials:

  • Recombinant human COMT enzyme

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • A catechol substrate (e.g., L-DOPA, dopamine, or a fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM MgCl2)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Prepare this compound Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the stock solution in assay buffer to achieve a range of final concentrations for testing.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following components in order:

    • Assay buffer

    • This compound solution (or vehicle for control wells)

    • Recombinant human COMT enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.

  • Initiate Reaction: Add the catechol substrate and SAM to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

  • Detection: Measure the product formation using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for a chromogenic product or fluorescence for a fluorogenic product).

  • Data Analysis: Calculate the percentage of COMT inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Parkinson's Disease Model: Reserpine-Induced Akinesia in Rats

This protocol describes the use of this compound in a well-established rodent model of Parkinson's disease.[3][4][5][6]

Materials:

  • Male Wistar rats (200-250 g)

  • Reserpine

  • L-DOPA

  • Carbidopa

  • This compound

  • Vehicle for injection (e.g., saline, or a solution of DMSO, PEG300, Tween-80, and saline[7])

  • Behavioral testing apparatus (e.g., open field arena, bar test apparatus)

Protocol:

  • Animal Acclimation: Acclimate the rats to the housing and experimental conditions for at least one week prior to the experiment.

  • Induction of Akinesia: Administer reserpine (e.g., 1-5 mg/kg, i.p. or s.c.) to the rats. Behavioral deficits, such as akinesia and catalepsy, will develop within a few hours and persist for several hours to days, depending on the dose.[4][6]

  • Drug Preparation and Administration:

    • Prepare a solution of L-DOPA and carbidopa in saline.

    • Prepare a suspension of this compound in the chosen vehicle. A suggested formulation is to dissolve this compound in DMSO, then add PEG300, Tween-80, and finally saline.[7]

  • Treatment: At the peak of the reserpine-induced behavioral deficits (e.g., 18-24 hours post-reserpine), administer the following treatments:

    • Control Group: Vehicle + L-DOPA/Carbidopa

    • This compound Group: this compound (e.g., 30 mg/kg, i.p.) + L-DOPA/Carbidopa

  • Behavioral Assessment: At various time points after treatment (e.g., 30, 60, 90, and 120 minutes), assess the motor activity of the rats using standardized behavioral tests:

    • Bar Test for Catalepsy: Measure the time the rat maintains an imposed posture with its forepaws on a raised bar.

    • Open Field Test: Quantify locomotor activity by measuring parameters such as total distance traveled, rearing frequency, and time spent mobile.

  • Neurochemical Analysis (Optional): At the end of the behavioral assessment, euthanize the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC, HVA, 3-OMD) using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[8][9][10][11][12]

Visualizations

Dopamine_Metabolism Dopamine Metabolism and the Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft / Glial Cell LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine AADC DOPAC DOPAC Dopamine->DOPAC MAO Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DOPAC_cleft DOPAC DOPAC->DOPAC_cleft Transport ThreeMT 3-MT Dopamine_cleft->ThreeMT COMT HVA HVA DOPAC_cleft->HVA COMT This compound This compound COMT COMT This compound->COMT Inhibits

Dopamine metabolism pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for In Vivo this compound Study cluster_animal_prep Animal Model Preparation cluster_treatment Treatment Protocol cluster_assessment Assessment acclimation 1. Acclimation of Rats reserpine 2. Reserpine Administration (Induction of Akinesia) acclimation->reserpine grouping 3. Random Assignment to Treatment Groups reserpine->grouping vehicle Vehicle + LD/CD grouping->vehicle This compound This compound + LD/CD grouping->this compound behavior 4. Behavioral Testing (Bar Test, Open Field) vehicle->behavior This compound->behavior neurochem 5. Neurochemical Analysis (Striatal Dopamine & Metabolites) behavior->neurochem

Workflow for in vivo evaluation of this compound in a Parkinson's model.

Logical_Relationship Logical Pathway of this compound's Therapeutic Effect This compound This compound Administration COMT_Inhibition COMT Inhibition This compound->COMT_Inhibition LDOPA_Metabolism Decreased Peripheral L-DOPA Metabolism COMT_Inhibition->LDOPA_Metabolism LDOPA_Bioavailability Increased L-DOPA Bioavailability to Brain LDOPA_Metabolism->LDOPA_Bioavailability Dopamine_Levels Increased Striatal Dopamine Levels LDOPA_Bioavailability->Dopamine_Levels Motor_Improvement Amelioration of Motor Deficits Dopamine_Levels->Motor_Improvement

References

Troubleshooting & Optimization

Troubleshooting Nitecapone stability in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Nitecapone in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.

Q2: What is the recommended storage condition for this compound?

A2: this compound as a solid can be stored at -20°C for up to four years. Stock solutions in an organic solvent can be stored at -80°C for up to six months or at -20°C for up to one month. It is not recommended to store aqueous solutions of this compound for more than one day. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Precipitation can occur, especially when diluting a concentrated organic stock solution into an aqueous buffer. If you observe precipitation or cloudiness, gentle warming and/or sonication can help to redissolve the compound. However, be cautious with heating, as it may accelerate degradation. It is always best to prepare fresh aqueous solutions daily.

Q4: How does pH affect the stability of this compound in solution?

Q5: Is this compound sensitive to light?

A5: Many catechol-containing compounds are known to be sensitive to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil. Photostability should be assessed as part of your experimental setup, especially for long-duration experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

This issue could be related to the degradation of this compound in your experimental solution.

Troubleshooting Workflow:

A Inconsistent/Low Activity Observed B Verify Stock Solution Integrity A->B C Assess Working Solution Stability A->C D Prepare Fresh Stock Solution B->D If stock is old or improperly stored E Analyze Stock by HPLC B->E If stock integrity is questionable F Prepare Fresh Working Solution Daily C->F If aqueous solution is not fresh G Perform Time-Course Stability Study C->G To determine degradation rate I Protect from Light C->I J Control Temperature C->J K Problem Resolved D->K E->D If degradation is confirmed F->K H Optimize Solution Conditions (pH, etc.) G->H H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent this compound activity.

Recommended Actions:

  • Verify Stock Solution Integrity: Ensure that your stock solution has been stored correctly and is within its recommended shelf life. If in doubt, prepare a fresh stock solution.

  • Assess Working Solution Stability: Prepare your aqueous working solution of this compound and analyze its concentration at the beginning of your experiment and after a few hours under the actual experimental conditions (temperature, lighting). A significant decrease in concentration indicates instability.

  • Optimize Experimental Conditions:

    • pH: If possible, adjust the pH of your buffer to a more neutral range, as extreme pH values can accelerate the degradation of catechol-containing compounds.

    • Light: Protect your solutions from light at all stages of the experiment.

    • Temperature: Maintain a consistent and appropriate temperature for your experiment. Avoid unnecessary exposure to elevated temperatures.

Issue 2: Appearance of unknown peaks in my HPLC chromatogram when analyzing this compound-treated samples.

The appearance of new peaks may indicate the presence of this compound degradation products.

Potential Degradation Pathway:

This compound, containing a catechol group, is susceptible to oxidation, which can be a primary degradation pathway.

This compound This compound (Catechol) Orthoquinone Ortho-quinone (Oxidized Product) This compound->Orthoquinone Oxidation (e.g., O2, light, high pH) FurtherProducts Further Degradation Products Orthoquinone->FurtherProducts Polymerization/ Rearrangement

Caption: Potential oxidative degradation pathway of this compound.

Recommended Actions:

  • Forced Degradation Study: To tentatively identify if the unknown peaks are from this compound, perform a forced degradation study. Expose a this compound solution to stress conditions (e.g., acid, base, peroxide, heat, and light) and analyze the samples by HPLC. This can help to generate the potential degradation products and compare their retention times with the unknown peaks in your experimental samples.

  • LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This information can help in elucidating the structure of the degradation products.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility
DMSO~30 mg/mL
DMF~30 mg/mL
Ethanol~5 mg/mL
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Crystalline Solid-20°C≥ 4 years
Stock Solution (in organic solvent)-80°C6 months
Stock Solution (in organic solvent)-20°C1 month
Aqueous SolutionRoom Temperature or 4°C≤ 1 day

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution (10 mM):

    • Weigh an appropriate amount of this compound powder in a sterile microcentrifuge tube.

    • Add anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex or sonicate gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials and store at -20°C or -80°C.

  • Working Solution (e.g., 100 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution 1:100 with your desired aqueous buffer (e.g., PBS) to achieve the final concentration of 100 µM.

    • Mix thoroughly by gentle vortexing.

    • Use the working solution immediately and do not store it for future use.

Protocol 2: General Procedure for Assessing this compound Stability in an Experimental Buffer

Objective: To determine the stability of this compound under specific experimental conditions.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Experimental buffer (e.g., cell culture medium, enzyme assay buffer)

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Prepare the this compound working solution in the experimental buffer at the final desired concentration.

  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to determine the initial concentration.

  • Incubate the remaining solution under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, and 24 hours), take aliquots of the incubated solution and analyze them by HPLC.

  • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine the stability profile.

HPLC Method Example (starting point for method development):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 305 nm).

  • Injection Volume: 10 µL

Note: This is a general method and may require optimization for your specific application to ensure good separation of this compound from any potential degradation products.

Technical Support Center: Nitecapone In Vitro Assay Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Nitecapone during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in vitro?

A1: this compound, a nitrocatechol derivative, is susceptible to degradation primarily through oxidation of its catechol group. This process can be accelerated by several factors commonly encountered in in vitro assays, including:

  • pH: Neutral to alkaline conditions (pH > 7) significantly increase the rate of oxidation.

  • Presence of Oxygen: Dissolved oxygen in assay buffers and exposure to air can lead to oxidative degradation.

  • Light Exposure: Catechol-containing compounds can be sensitive to light, which can promote the formation of reactive oxygen species and subsequent degradation.

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.

  • Presence of Metal Ions: Divalent cations can catalyze the oxidation of catechols.

Q2: How should I prepare and store this compound stock solutions?

A2: To ensure the stability of your this compound stock, it is recommended to:

  • Solvent: Dissolve this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare a working solution of this compound for my assay?

A3: Prepare the working solution fresh on the day of the experiment.

  • For Cell-Based Assays: Dilute the DMSO stock solution directly into your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity to the cells.

  • For Biochemical Assays: Dilute the DMSO stock solution into an appropriate aqueous assay buffer. To maintain stability, it is crucial to use a deoxygenated buffer and consider the addition of stabilizing agents as described in the troubleshooting guide below.

Q4: Can I use a pre-made this compound solution that has changed color?

A4: A change in the color of a this compound solution, often to a yellowish or brownish hue, is an indicator of oxidation and degradation. It is strongly advised not to use discolored solutions as the concentration of active this compound will be lower than expected, and the degradation products could potentially interfere with your assay. Always use freshly prepared, clear solutions.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound stability during your in vitro experiments.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. This compound degradation in the assay buffer.1. Optimize Buffer pH: Use a slightly acidic buffer (pH 6.0-6.5) if compatible with your assay system. Catechol-containing compounds are generally more stable at acidic pH. 2. Deoxygenate Buffers: Before adding this compound, sparge your assay buffer with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 3. Add Antioxidants: Supplement your assay buffer with ascorbic acid (final concentration 0.1-1 mM). Ascorbic acid is a potent antioxidant that can prevent the oxidation of catechols.[2][3] 4. Add a Reducing Agent: Include dithiothreitol (DTT) in your assay buffer (final concentration 1-5 mM) to maintain a reducing environment and prevent the formation of disulfide-linked this compound dimers.[4][5]
Assay results show high variability between replicates. Inconsistent degradation of this compound across different wells or tubes.1. Prepare Master Mixes: Prepare a master mix of your assay buffer containing this compound and any stabilizing agents immediately before dispensing into your assay plate or tubes. This ensures a uniform concentration in all replicates. 2. Minimize Exposure to Air: Keep plates or tubes covered as much as possible during the experiment. If feasible, perform the assay in a low-oxygen environment (e.g., a nitrogen-filled glove box). 3. Protect from Light: Cover your assay plates or tubes with aluminum foil or use amber-colored labware to minimize light exposure.
This compound appears to precipitate in the aqueous assay buffer. Low aqueous solubility of this compound.1. Use of Co-solvents: For some applications, a co-solvent system may be necessary. A previously described formulation for in vivo use consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] While this specific formulation may not be suitable for all in vitro assays, it highlights the use of excipients to improve solubility. Always validate the compatibility of any co-solvent with your specific assay. 2. Check Final Concentration: Ensure that the final concentration of this compound in the assay buffer does not exceed its solubility limit. You may need to perform a solubility test for your specific buffer system.

Quantitative Data on Stability of Structurally Related Compounds

Disclaimer: The following data is for Nitisinone and should be used as a general guide. It is highly recommended to perform your own stability studies for this compound under your specific experimental conditions.

Table 1: Stability of Nitisinone in Solution at Room Temperature

SolventStorage TimeRecovery
Methanol (in refrigerator)5 days>99.5%
Mobile Phase (at room temp)8 hours>99%
Mobile Phase (at room temp)24 hours<75%
Data adapted from a stability-indicating HPLC method for Nitisinone.[6]

Table 2: Forced Degradation of Nitisinone under Various Stress Conditions

ConditionTimeTemperatureDegradation
0.1 M HCl30 min80°CNo degradation
0.1 M NaOH30 min80°CSignificant degradation
1% H₂O₂30 min80°CSignificant degradation
Dry Heat5 days80°CNo degradation
Photolytic (Tungsten Lamp)24 hoursRoom TempNo degradation
Data adapted from a stability-indicating HPLC method for Nitisinone.[7]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Working Solution

This protocol describes the preparation of a this compound working solution in an aqueous buffer, incorporating stabilizing agents.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Assay Buffer (e.g., Phosphate or MES buffer, pH 6.5)

  • Ascorbic Acid

  • Dithiothreitol (DTT)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Prepare Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot into single-use amber tubes and store at -80°C.

  • Deoxygenate Assay Buffer:

    • In a suitable container, sparge the required volume of your assay buffer (pH 6.5) with nitrogen or argon gas for 15-30 minutes on ice.

  • Prepare Stabilizer Stock Solutions:

    • Prepare a fresh 100 mM stock solution of Ascorbic Acid in deoxygenated water.

    • Prepare a fresh 1 M stock solution of DTT in deoxygenated water.

  • Prepare Stabilized Assay Buffer:

    • To your deoxygenated assay buffer, add Ascorbic Acid stock solution to a final concentration of 1 mM.

    • Add DTT stock solution to a final concentration of 5 mM.

    • Mix gently.

  • Prepare this compound Working Solution:

    • Immediately before use, dilute the 10 mM this compound DMSO stock solution into the stabilized assay buffer to achieve the desired final concentration.

    • Keep the working solution on ice and protected from light until it is added to the assay.

Visualizations

experimental_workflow Experimental Workflow for this compound Assays cluster_prep Solution Preparation cluster_assay Assay Execution stock_sol Prepare 10 mM this compound in DMSO working_sol Dilute this compound Stock into Stabilized Buffer stock_sol->working_sol Dilute deoxygenate Deoxygenate Assay Buffer (pH 6.5) with N2/Ar stabilized_buffer Add Stabilizers to Deoxygenated Buffer deoxygenate->stabilized_buffer stabilizers Prepare Fresh Stocks of Ascorbic Acid and DTT stabilizers->stabilized_buffer stabilized_buffer->working_sol perform_assay Perform In Vitro Assay (Protect from Light) working_sol->perform_assay Immediate Use data_acq Data Acquisition perform_assay->data_acq

Caption: Workflow for preparing and using this compound in in vitro assays.

degradation_pathway This compound Degradation and Prevention cluster_factors Degradation Factors cluster_prevention Prevention Strategies This compound This compound (Active) oxidized_this compound Oxidized this compound (Inactive) This compound->oxidized_this compound Oxidation high_ph High pH (>7) high_ph->this compound oxygen Oxygen oxygen->this compound light Light light->this compound metal_ions Metal Ions metal_ions->this compound low_ph Low pH (6.0-6.5) low_ph->this compound deoxygenation Deoxygenation deoxygenation->this compound antioxidants Ascorbic Acid antioxidants->this compound reducing_agents DTT reducing_agents->this compound light_protection Protect from Light light_protection->this compound

Caption: Factors promoting this compound degradation and preventive measures.

References

Addressing batch-to-batch variability of Nitecapone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of Nitecapone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione) is a selective and reversible inhibitor of Catechol-O-methyltransferase (COMT).[1][2] Its primary mechanism of action is to prevent the methylation of catechols, a key step in the metabolic degradation of catecholamine neurotransmitters. By inhibiting COMT, this compound can increase the bioavailability of catecholic drugs, such as L-DOPA, and prolong their therapeutic effects.[3][4] this compound also possesses antioxidant properties, including the ability to scavenge reactive oxygen and nitric radicals and prevent lipid peroxidation.[5]

Q2: What are the common sources of batch-to-batch variability in pharmaceutical compounds like this compound?

Batch-to-batch variability in pharmaceutical compounds can arise from several factors throughout the manufacturing process. Key sources include:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs). Different polymorphs can exhibit variations in critical physicochemical properties such as solubility, dissolution rate, and stability, which can impact bioavailability and therapeutic efficacy.[6][7][8][9][10]

  • Impurities: The presence of unintended chemical substances, which can originate from starting materials, intermediates, byproducts of side reactions during synthesis, or degradation products.[11][12] These impurities can potentially alter the compound's biological activity or stability.

  • Particle Size Distribution: Variations in particle size can affect the dissolution rate and, consequently, the bioavailability of a drug.[7]

  • Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed can affect the compound's physical and chemical properties.

  • Water Content: The amount of water present in the solid form of the compound can influence its stability and handling characteristics.

Q3: How can I assess the purity and identity of a new batch of this compound?

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a primary tool for assessing purity and quantifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: As an identification test to compare the vibrational spectrum of a new batch against a reference standard.

  • Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD): To characterize the solid-state properties and identify the polymorphic form.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in COMT inhibition assays.

You observe significant variation in the half-maximal inhibitory concentration (IC50) of this compound against the COMT enzyme across different batches.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Batch-Specific Impurities An impurity in a specific batch may be interfering with the assay. This could be an inhibitor or an activator of COMT, or it could interfere with the detection method. Solution: Analyze the purity of each batch using HPLC. If impurities are detected, attempt to identify them using LC-MS. Test the purified this compound and, if possible, the isolated impurity in the COMT assay to confirm the source of variability.
Polymorphism Affecting Solubility Different batches may consist of different polymorphs with varying solubilities in the assay buffer.[8][10] This can lead to inaccuracies in the actual concentration of this compound in solution. Solution: Characterize the solid form of each batch using PXRD or DSC. Ensure complete dissolution of this compound in the assay buffer before use. Consider using a consistent, validated method for preparing stock solutions.
Degradation of this compound This compound, being a nitrocatechol, may be susceptible to degradation, especially under certain light or pH conditions.[16][17][18] Degradation products could have different inhibitory activities. Solution: Prepare fresh stock solutions for each experiment and protect them from light. Analyze the stability of this compound in your assay buffer over the time course of the experiment using HPLC.
Assay Variability Inconsistencies in the experimental setup can lead to variable IC50 values.[19][20] Solution: Standardize all assay parameters, including enzyme concentration, substrate concentration, incubation time, and temperature. Use a positive control inhibitor with a known IC50 in each experiment to monitor assay performance.
Issue 2: Unexpected or variable results in cell-based or in vivo experiments.

You are observing inconsistent biological responses to different batches of this compound in your cellular or animal models.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of a Biologically Active Impurity A minor impurity could have potent off-target effects or could modulate the activity of this compound. Solution: As with inconsistent IC50 values, perform thorough purity analysis of each batch. If an impurity is identified, assess its potential biological activity through literature searches or direct testing.
Differences in Bioavailability Due to Physical Properties Variations in polymorphism or particle size between batches can lead to differences in dissolution and absorption in vivo, resulting in variable plasma concentrations and efficacy.[7] Solution: Characterize the solid-state properties (polymorphism, particle size) of each batch. If significant differences are found, this is a likely cause of the variability. Consider formulation strategies to ensure consistent delivery.
Degradation to a More or Less Active Compound This compound might degrade to a metabolite with altered biological activity. The rate of degradation could be influenced by the formulation or storage conditions of different batches. Solution: Assess the stability of this compound in your formulation and under your experimental conditions. Analyze for the presence of known or potential degradation products.
Genetic Polymorphism in Experimental Models If using different strains or sources of animals, genetic variations in the COMT enzyme could lead to different responses to this compound. Solution: Ensure that the genetic background of your animal models is consistent across experiments. If using human cells, be aware of potential COMT polymorphisms (e.g., Val158Met) that can affect enzyme activity and inhibitor sensitivity.

Experimental Protocols

Protocol 1: Purity and Impurity Profiling of this compound by RP-HPLC
  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 20 mM potassium phosphate buffer, pH 3.0) and Mobile Phase B (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 305 nm

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of approximately 0.2 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the sample solution.

    • Run the gradient program to separate this compound from potential impurities.

    • The purity is calculated based on the area percentage of the main peak.

Protocol 2: In Vitro COMT Inhibition Assay
  • Enzyme Source: Recombinant human COMT (soluble form, S-COMT)

  • Substrate: A suitable catechol substrate (e.g., epinephrine, L-DOPA).

  • Cofactor: S-adenosyl-L-methionine (SAM)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2.

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a microplate, add the COMT enzyme, SAM, and the this compound dilution (or vehicle control).

    • Pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific time at 37°C.

    • Stop the reaction (e.g., by adding acid).

    • Quantify the product formation using a suitable method (e.g., HPLC with electrochemical detection or a fluorescence-based assay).

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Visualizations

Diagram 1: Potential Sources of this compound Batch-to-Batch Variability

G cluster_synthesis Synthesis & Purification cluster_product Final Product Characteristics cluster_variability Observed Variability StartingMaterials Starting Materials Intermediates Intermediates StartingMaterials->Intermediates Byproducts Side-Reaction Byproducts Intermediates->Byproducts Nitecapone_API Nitecapone_API Intermediates->Nitecapone_API Impurities Chemical Impurities Byproducts->Impurities Purification Purification (Crystallization) Polymorphism Polymorphism Purification->Polymorphism ParticleSize Particle Size Purification->ParticleSize ResidualSolvents Residual Solvents Purification->ResidualSolvents Nitecapone_API->Purification Nitecapone_API->Impurities Solubility Solubility Polymorphism->Solubility ParticleSize->Solubility BiologicalActivity Biological Activity (e.g., IC50) Impurities->BiologicalActivity Bioavailability Bioavailability Solubility->Bioavailability Bioavailability->BiologicalActivity

Caption: Factors contributing to this compound batch variability.

Diagram 2: Troubleshooting Workflow for Inconsistent IC50 Values

G Start Inconsistent IC50 for this compound CheckPurity Analyze Batch Purity (RP-HPLC) Start->CheckPurity CheckPolymorphism Characterize Solid State (PXRD, DSC) Start->CheckPolymorphism CheckStability Assess Stability in Assay Buffer Start->CheckStability ReviewAssay Review Assay Protocol & Controls Start->ReviewAssay ImpurityDetected Impurity Detected? CheckPurity->ImpurityDetected PolymorphDifference Different Polymorphs? CheckPolymorphism->PolymorphDifference DegradationObserved Degradation Observed? CheckStability->DegradationObserved AssayIssue Assay Issue Found? ReviewAssay->AssayIssue ImpurityDetected->CheckPolymorphism No IsolateImpurity Isolate and Test Impurity ImpurityDetected->IsolateImpurity Yes PolymorphDifference->CheckStability No OptimizeDissolution Optimize Solubilization Protocol PolymorphDifference->OptimizeDissolution Yes DegradationObserved->ReviewAssay No UseFreshSolutions Use Fresh Solutions, Protect from Light DegradationObserved->UseFreshSolutions Yes StandardizeAssay Standardize Assay Parameters AssayIssue->StandardizeAssay Yes

Caption: Troubleshooting inconsistent this compound IC50 values.

Diagram 3: COMT Inhibition Signaling Pathway

G Catecholamines Catecholamines (e.g., L-DOPA, Dopamine) COMT COMT Enzyme Catecholamines->COMT Substrate BiologicalEffect Increased Catecholamine Levels & Biological Effect Catecholamines->BiologicalEffect MethylatedMetabolites Inactive Methylated Metabolites COMT->MethylatedMetabolites Metabolizes This compound This compound This compound->COMT Inhibits

Caption: this compound's mechanism of COMT inhibition.

References

Nitecapone interference with common biochemical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interferences caused by the COMT inhibitor nitecapone in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assays?

A1: this compound is a selective and reversible inhibitor of Catechol-O-methyltransferase (COMT), an enzyme crucial for the metabolism of catecholamines. Due to its catechol structure and antioxidant properties, this compound can interfere with biochemical assays through several mechanisms:

  • Direct inhibition of the target enzyme: In assays measuring COMT activity, this compound will act as a potent inhibitor.

  • Alteration of analyte levels in biological samples: By inhibiting COMT, this compound treatment will alter the in vivo levels of catecholamines and their metabolites. This is a physiological effect, not a direct assay interference, but it will impact the results of assays measuring these analytes in samples from subjects treated with this compound.

  • Direct interference with assay chemistry: The catechol moiety of this compound can be a substrate for redox reactions, potentially interfering with colorimetric or fluorometric assays that rely on such reactions. Its antioxidant properties can also quench signals in assays that measure reactive oxygen species.

  • Co-elution in chromatographic assays: In HPLC-based assays, this compound or its metabolites may co-elute with the analytes of interest, leading to inaccurate quantification, especially with electrochemical detection.

Q2: I am measuring catecholamine metabolites in plasma from a this compound-treated animal. Are my results reliable?

A2: The results will reflect the physiological changes induced by this compound, which is the intended therapeutic effect. This compound inhibits the COMT-mediated conversion of dopamine and L-DOPA to 3-methoxytyramine (3-MT) and 3-O-methyldopa (3-OMD) respectively, and the subsequent conversion of 3,4-dihydroxyphenylacetic acid (DOPAC) to homovanillic acid (HVA). Therefore, you should expect to see decreased levels of HVA and increased levels of DOPAC.[1][2] It is crucial to be aware of these expected changes and to have a clear understanding of whether you are aiming to measure the in vivo drug effect or an unaffected baseline.

Q3: Can this compound interfere with standard liver function tests like ALT and AST?

A3: While there is no direct evidence to suggest this compound interferes with the enzymatic reactions of Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) assays, a related nitrocatechol COMT inhibitor, tolcapone, has been associated with hepatotoxicity.[3][4] Therefore, if you observe unexpected changes in liver function tests in subjects treated with this compound, it is important to consider the possibility of drug-induced liver injury rather than direct assay interference. The standard colorimetric assays for ALT and AST are enzymatic assays that are generally robust.[5][6][7][8][9]

Q4: My assay uses horseradish peroxidase (HRP). Could this compound interfere?

A4: Yes, there is a potential for interference. This compound's antioxidant properties could interfere with assays that use HRP in a detection step, such as ELISA or assays that measure hydrogen peroxide production. Antioxidants can interact with the HRP-catalyzed reaction, leading to an over-quantification of hydrogen peroxide.

Troubleshooting Guides

Unexpected Results in Catecholamine and Metabolite Assays

If you observe unexpected results in assays for catecholamines or their metabolites in the presence of this compound, consider the following:

  • Physiological vs. Analytical Interference: First, determine if the unexpected result is due to the expected physiological effect of COMT inhibition (altered metabolite ratios) or a direct analytical interference.

  • Chromatographic Interference (HPLC-based assays):

    • Symptom: Unexplained peaks, altered peak shapes, or shifts in retention times for your analytes of interest.

    • Cause: this compound or its metabolites may co-elute with the analytes. This is particularly problematic with electrochemical detection (ECD) as the catechol structure of this compound is electroactive.

    • Solution:

      • Analyze a this compound standard to determine its retention time and that of its major metabolites under your chromatographic conditions.

      • Optimize your mobile phase composition or gradient to improve the separation of your analytes from this compound and its metabolites.

      • If using ECD, adjust the electrode potential to a level that maximizes the signal for your analyte while minimizing the signal from the interfering compound.

  • Spectrophotometric/Fluorometric Interference:

    • Symptom: High background signal or a dose-dependent quenching/enhancement of the signal that is not attributable to the analyte concentration.

    • Cause: The inherent color or fluorescent properties of this compound, or its participation in the redox reactions of the assay.

    • Solution:

      • Run a sample containing only this compound at the relevant concentration to quantify its contribution to the signal.

      • If possible, switch to an alternative detection method that is less susceptible to interference from catechol-containing compounds (e.g., mass spectrometry).

Potential Interference in Other Biochemical Assays
Assay TypePotential IssueRecommended Action
Antioxidant Capacity Assays (e.g., ORAC, FRAP) False positive or overestimation of antioxidant capacity.This compound is a known antioxidant. Its presence will contribute to the total antioxidant capacity measured. This is a true reflection of the sample's properties, not an interference.
Redox-based Assays (using colorimetric or fluorometric probes sensitive to redox state) Signal quenching or enhancement.Run a this compound-only control to assess its direct effect on the assay probe. Consider alternative probes or detection methods.
Enzyme Assays (other than COMT) Unexplained inhibition or activation.To rule out off-target effects, determine the IC50 of this compound against the enzyme .

Quantitative Data on this compound Interference

Direct quantitative data on this compound interference in a wide range of biochemical assays is limited in the public domain. However, based on its mechanism of action and data from other COMT inhibitors, the following effects can be anticipated.

Table 1: Anticipated Effects of this compound on Biochemical Assays

AssayAnalyteExpected Effect of this compoundMechanism of "Interference"
COMT Activity Assay COMTDecreased activityDirect competitive inhibition
HPLC-ECD Homovanillic Acid (HVA)Decreased concentration in vivoPhysiological (inhibition of COMT)
HPLC-ECD 3,4-Dihydroxyphenylacetic Acid (DOPAC)Increased concentration in vivoPhysiological (shunting of dopamine metabolism to MAO pathway)[1]
HPLC-ECD DopaminePotential for increased concentration in vivoPhysiological (decreased metabolism by COMT)
Liver Function Test (ALT/AST) ALT/ASTNo direct interference expected; monitor for potential hepatotoxicityBased on data from other COMT inhibitors like tolcapone[3][4]
Amplex Red-based H₂O₂ Assay Hydrogen PeroxidePotential for over-quantificationInteraction of antioxidant with HRP

Experimental Protocols

Protocol: Colorimetric Assay for Alanine Aminotransferase (ALT) Activity

This protocol is based on the principle that ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used in a reaction that generates a colored product.[5][7][8][9]

Materials:

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 570 nm

  • ALT Assay Buffer

  • ALT Substrate (L-Alanine and α-ketoglutarate)

  • Pyruvate Standard

  • ALT Enzyme Mix (containing an enzyme that reacts with pyruvate)

  • Colorimetric Probe

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of pyruvate standards ranging from 0 to 10 nmol/well by diluting the Pyruvate Standard in ALT Assay Buffer.

    • Add 50 µL of each standard to duplicate wells of the 96-well plate.

  • Sample Preparation:

    • Add 10-20 µL of sample (e.g., serum, plasma) to duplicate wells.

    • Adjust the volume in all sample and standard wells to 50 µL with ALT Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a master mix of the Reaction Reagent containing ALT Assay Buffer, ALT Substrate, ALT Enzyme Mix, and the Colorimetric Probe according to the kit manufacturer's instructions.

  • Reaction Initiation and Measurement:

    • Add 100 µL of the Reaction Reagent to each well.

    • Mix thoroughly.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Subtract the absorbance of the 0 standard from all other readings.

    • Plot the standard curve of absorbance vs. nmol of pyruvate.

    • Determine the amount of pyruvate in the samples from the standard curve and calculate the ALT activity.

Protocol: HPLC with Electrochemical Detection (HPLC-ECD) for Catecholamines

This protocol provides a general framework for the analysis of catecholamines in plasma.[10][11]

Materials:

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a mixture of methanol and an aqueous buffer containing a pairing agent like octanesulfonic acid)

  • Plasma samples

  • Internal standard (e.g., 3,4-dihydroxybenzylamine, DHBA)

  • Alumina extraction columns

  • Perchloric acid

Procedure:

  • Sample Preparation (Alumina Extraction):

    • To 1 mL of plasma, add a known amount of internal standard.

    • Add the sample to an alumina extraction column.

    • Wash the column to remove interfering substances.

    • Elute the catecholamines with a small volume of dilute perchloric acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Prepare a suitable mobile phase, for example, a buffer containing sodium acetate, citric acid, EDTA, and sodium 1-octanesulfonate, with a percentage of methanol. The exact composition should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 20 µL

  • Electrochemical Detection:

    • Set the potential of the working electrode to a level that provides optimal sensitivity for the catecholamines of interest (e.g., +0.7 V vs. Ag/AgCl reference electrode).

  • Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Identify and quantify the catecholamines based on their retention times and peak areas relative to the internal standard.

Visualizations

Catecholamine_Metabolism cluster_pathway Catecholamine Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO Norepinephrine Norepinephrine Dopamine->Norepinephrine 3-Methoxytyramine 3-Methoxytyramine Dopamine->3-Methoxytyramine COMT HVA HVA DOPAC->HVA COMT Epinephrine Epinephrine Norepinephrine->Epinephrine 3-Methoxytyramine->HVA MAO This compound This compound This compound->HVA Inhibits This compound->3-Methoxytyramine Inhibits Troubleshooting_Workflow Start Unexpected Assay Result with this compound IsCatecholamineAssay Is it a catecholamine metabolite assay? Start->IsCatecholamineAssay CheckPhysiologicalEffect Consider expected physiological changes (decreased HVA, increased DOPAC) IsCatecholamineAssay->CheckPhysiologicalEffect Yes IsHPLC Is it an HPLC-based assay? IsCatecholamineAssay->IsHPLC No CheckPhysiologicalEffect->IsHPLC CheckCoElution Analyze this compound standard. Optimize separation. IsHPLC->CheckCoElution Yes IsRedoxAssay Is it a redox-based (colorimetric/fluorometric) assay? IsHPLC->IsRedoxAssay No End Problem Identified/ Resolved CheckCoElution->End RunNitecaponeControl Run this compound-only control to assess direct interference. IsRedoxAssay->RunNitecaponeControl Yes IsRedoxAssay->End No ConsiderAlternative Consider alternative detection method (e.g., MS). RunNitecaponeControl->ConsiderAlternative ConsiderAlternative->End

References

Technical Support Center: Interpreting Unexpected Results with Nitecapone Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving Nitecapone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and orally active inhibitor of the enzyme catechol-O-methyltransferase (COMT).[1][2] By inhibiting COMT, this compound prevents the breakdown of catecholamines, such as dopamine.[1] It was initially developed as a potential medication for Parkinson's disease, although it was never commercially marketed.[1][2]

Q2: Are there any known off-target effects of this compound?

Yes, this compound has been shown to exert effects independent of its COMT inhibitory activity. Notably, it can stimulate D1-like dopamine receptors, leading to effects such as natriuresis (increased sodium excretion).[3] Additionally, this compound possesses antioxidant properties, including the ability to scavenge reactive oxygen species and prevent lipid peroxidation.[4]

Q3: What are the expected effects of this compound in a typical in vitro or in vivo experiment?

The expected primary effect is the inhibition of COMT activity, leading to a decrease in the formation of methylated metabolites of catecholamines (e.g., 3-methoxytyramine from dopamine). In vivo, this can lead to an increase in the bioavailability of levodopa and a potentiation of its effects.[5] However, due to its off-target effects, researchers might also observe outcomes related to dopamine receptor activation and antioxidant activity.[3][6]

Q4: How does this compound compare to other COMT inhibitors like Entacapone and Tolcapone?

This compound, Entacapone, and Tolcapone are all nitrocatechol-based COMT inhibitors.[3] While they share the same primary mechanism, they can differ in their potency, selectivity, and side-effect profiles. For instance, Tolcapone has been associated with hepatotoxicity, a concern that has been investigated for other nitrocatechol derivatives.[7] In terms of D1-like receptor interaction, this compound and Tolcapone have been shown to be more potent than Entacapone in displacing [3H]-Sch23390 binding.[3]

Troubleshooting Guides

Problem 1: Unexpected Increase in Dopamine-Related Effects Unrelated to COMT Inhibition

Observation: You observe a significant physiological response typically associated with dopamine receptor activation (e.g., natriuresis, changes in blood pressure) that cannot be solely explained by the inhibition of COMT.

Possible Causes:

  • Direct D1-like Receptor Agonism: this compound can directly stimulate D1-like dopamine receptors, independent of its COMT inhibitory action.[3]

  • Experimental System Sensitivity: The specific cell line or animal model being used may have a high sensitivity to D1-like receptor stimulation.

Recommended Actions:

  • Co-administration with a D1 Antagonist: To confirm if the observed effect is mediated by D1-like receptors, perform experiments where this compound is co-administered with a selective D1 antagonist, such as SCH 23390. A reversal or attenuation of the effect would suggest D1 receptor involvement.[3]

  • Control Experiments: Include control groups treated with other COMT inhibitors that have weaker or no reported D1 receptor activity (e.g., Entacapone at lower concentrations) to differentiate between COMT inhibition-dependent and -independent effects.[3]

  • Receptor Binding Assays: If feasible, conduct dopamine receptor binding assays to quantify the affinity of this compound for D1-like receptors in your experimental system.

Problem 2: Inconsistent or Lower-Than-Expected COMT Inhibition

Observation: The degree of COMT inhibition is variable or lower than anticipated based on the concentration of this compound used.

Possible Causes:

  • Compound Stability and Storage: this compound, like many catechols, may be susceptible to degradation. Improper storage or handling can lead to reduced potency.

  • Assay Conditions: The pH, co-factors (like Mg2+), or substrate concentrations in your COMT inhibition assay may not be optimal.[8]

  • Cellular Uptake/Bioavailability: In cell-based assays or in vivo studies, the effective concentration of this compound reaching the enzyme might be lower than the applied concentration due to poor membrane permeability or rapid metabolism.[9]

Recommended Actions:

  • Verify Compound Integrity: Use freshly prepared solutions of this compound and protect them from light and oxidation. Consider verifying the purity of your compound stock.

  • Optimize Assay Protocol: Ensure your COMT inhibition assay protocol includes optimal concentrations of all necessary components. Refer to established protocols for guidance (see Experimental Protocols section).

  • Evaluate Cellular Accumulation: For cellular studies, consider using techniques to measure the intracellular concentration of this compound.

Problem 3: Unexpected Cytotoxicity or Changes in Cell Viability

Observation: You observe a decrease in cell viability, increased apoptosis, or other signs of cytotoxicity in your cell cultures treated with this compound.

Possible Causes:

  • Off-Target Toxicity: While this compound itself has not been strongly linked to severe toxicity, related nitrocatechol compounds like Tolcapone have shown cytotoxic effects, particularly in liver cells.[7] This could be due to off-target interactions.

  • Oxidative Stress: Although this compound has antioxidant properties, under certain conditions, catechols can also undergo auto-oxidation and generate reactive oxygen species, potentially leading to cellular stress.

  • High Concentrations: The concentrations of this compound used may be in a range that induces cytotoxicity.

Recommended Actions:

  • Dose-Response Analysis: Perform a comprehensive dose-response and time-course experiment to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.[10]

  • Apoptosis Assays: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptosis and necrosis.

  • Include Positive Controls: Use a compound with known cytotoxicity in your cell line (e.g., staurosporine) as a positive control.

  • Assess Mitochondrial Function: Given that some COMT inhibitors can affect mitochondrial function, consider assays that measure mitochondrial membrane potential or oxygen consumption.[7]

Data Presentation

Table 1: Comparative In Vitro Potency of this compound and Other COMT Inhibitors

CompoundTargetAssayIC50Reference
This compound COMTInhibition of L-DOPA methylation~10 nM[1]
This compound D1-like Receptor[3H]-Sch23390 displacement48 µM[3]
Entacapone COMTInhibition of L-DOPA methylation~15 nM[5]
Entacapone D1-like Receptor[3H]-Sch23390 displacement107 µM[3]
Tolcapone COMTInhibition of L-DOPA methylation~5 nM[5]
Tolcapone D1-like Receptor[3H]-Sch23390 displacement42 µM[3]

Table 2: Effect of this compound on Urinary Sodium Excretion in Rats

TreatmentUrinary Sodium Excretion (µmol/h)Reference
Vehicle55.0 ± 5.6[3]
This compound (30 mg/kg)120.5 ± 12.6[3]
Entacapone (30 mg/kg)98.4 ± 9.3[3]
Tolcapone (30 mg/kg)97.5 ± 9.3[3]

Experimental Protocols

Protocol 1: COMT Activity Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method using a fluorescent substrate for COMT.[8]

  • Reagents:

    • Recombinant human S-COMT (2.0 µg/mL)

    • MgCl2 (5 mM)

    • Dithiothreitol (DTT) (1 mM)

    • S-adenosyl-L-methionine (SAM) (200 µM)

    • 3-Benzoyl-7-methoxy-2H-chromen-2-one (3-BTD) (a fluorescent substrate) (2 µM)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Procedure:

    • Prepare serial dilutions of this compound from the stock solution.

    • In a 96-well plate, prepare the reaction mixture containing recombinant human S-COMT, MgCl2, DTT, 3-BTD, and the varying concentrations of this compound in a final volume of 200 µL of PBS buffer.

    • Include a control with DMSO instead of this compound (representing 100% enzyme activity).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM to all wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the product of the 3-BTD reaction.

    • Calculate the percentage of COMT inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: D1-like Dopamine Receptor Binding Assay

This protocol is a general guide for a competitive radioligand binding assay.[3][11]

  • Reagents:

    • Membrane preparation from cells or tissue expressing D1-like dopamine receptors (e.g., rat renal cortex).[3]

    • [3H]-Sch23390 (radioligand)

    • This compound

    • Unlabeled ("cold") D1 receptor antagonist (e.g., SCH 23390) for determining non-specific binding.

    • Binding buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate or microcentrifuge tubes, add the membrane preparation, a fixed concentration of [3H]-Sch23390, and varying concentrations of this compound.

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of the unlabeled antagonist.

    • Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of this compound concentration to determine the IC50 value.

Protocol 3: Antioxidant Activity Assay (ABTS Radical Scavenging)

This is a common method to assess antioxidant capacity.[12][13]

  • Reagents:

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

    • Potassium persulfate solution (2.45 mM)

    • This compound stock solution

    • Ethanol or other suitable solvent

    • Trolox (a vitamin E analog) as a standard.

  • Procedure:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound and the Trolox standard.

    • In a 96-well plate, add a small volume of the this compound or Trolox solutions to the diluted ABTS•+ solution.

    • Include a control with only the solvent.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition of the ABTS•+ radical and plot this against the concentration of this compound or Trolox to determine the IC50 value or to express the antioxidant capacity in Trolox equivalents.

Mandatory Visualizations

cluster_this compound This compound cluster_COMT COMT Pathway cluster_D1R D1 Receptor Pathway This compound This compound COMT COMT This compound->COMT Inhibits D1R D1-like Receptor This compound->D1R Stimulates Metabolites Inactive Metabolites COMT->Metabolites Produces Dopamine Dopamine Dopamine->COMT Metabolized by AdenylateCyc Adenylyl Cyclase D1R->AdenylateCyc Activates cAMP cAMP AdenylateCyc->cAMP PKA PKA cAMP->PKA CellularResponse Cellular Response (e.g., Natriuresis) PKA->CellularResponse

Caption: this compound's dual signaling pathways.

Start Unexpected Result Observed CheckPrimary Is COMT inhibition as expected? Start->CheckPrimary CheckSecondary Could it be a D1 receptor effect? CheckPrimary->CheckSecondary No End Identify Cause CheckPrimary->End Yes CheckToxicity Is cell viability affected? CheckSecondary->CheckToxicity No D1Antagonist Use D1 Receptor Antagonist (e.g., SCH 23390) CheckSecondary->D1Antagonist Yes CheckProtocol Review Experimental Protocol (Compound stability, assay conditions) CheckToxicity->CheckProtocol No CytotoxicityAssay Perform Dose-Response Cytotoxicity Assays CheckToxicity->CytotoxicityAssay Yes CheckProtocol->End D1Antagonist->End CytotoxicityAssay->End

Caption: Troubleshooting workflow for this compound experiments.

cluster_workflow Experimental Workflow start Hypothesize Off-Target Effect primary_assay Primary Target Assay (COMT Inhibition) start->primary_assay secondary_assay Secondary Target Assay (D1 Receptor Binding) primary_assay->secondary_assay functional_assay Functional Outcome Assay (e.g., Natriuresis, Cytotoxicity) secondary_assay->functional_assay data_analysis Data Analysis and Interpretation functional_assay->data_analysis conclusion Conclusion on Off-Target Effect data_analysis->conclusion

Caption: Workflow for assessing off-target effects.

References

Validation & Comparative

The Reproducibility of Nitecapone's Impact on Dopamine Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitecapone, a potent catechol-O-methyltransferase (COMT) inhibitor, has been a subject of interest for its potential to modulate dopamine metabolism, particularly in the context of conditions like Parkinson's disease. This guide provides a comparative analysis of this compound's effects on dopamine metabolism, drawing on available experimental data and comparing its performance with other well-established COMT inhibitors. While direct, extensive studies on the reproducibility of this compound's effects are not abundantly available in publicly accessible literature, we can infer its expected consistency by examining its mechanism of action and comparing it to analogous compounds.

Mechanism of Action: COMT Inhibition

COMT is a key enzyme responsible for the degradation of catecholamines, including the neurotransmitter dopamine.[1][2][3] In the brain, COMT converts dopamine to 3-methoxytyramine (3-MT) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA).[1][2] By inhibiting COMT, this compound is designed to prevent this breakdown, thereby increasing the bioavailability of dopamine in the synaptic cleft. This mechanism is particularly relevant in therapies for Parkinson's disease, where it is used as an adjunct to L-DOPA treatment to increase its plasma half-life and bioavailability.[4][5][6]

This compound, like other nitrocatechol COMT inhibitors such as entacapone and tolcapone, acts to prevent the peripheral degradation of levodopa, which allows a higher concentration to cross the blood-brain barrier.[5][6] Some COMT inhibitors, like tolcapone, can also act centrally, directly inhibiting the breakdown of dopamine in the brain.[3][7]

Comparative Analysis of COMT Inhibitors

While clinical trial data specifically detailing the reproducibility of this compound is limited in the provided search results, extensive research on the effects of Entacapone and Tolcapone provides a strong basis for comparison. These drugs, through the same mechanism of COMT inhibition, have demonstrated consistent and reproducible effects on dopamine metabolism.

DrugPrimary Site of ActionEffect on L-DOPA BioavailabilityEffect on Dopamine MetabolitesKnown Side Effects
This compound Peripheral[8]IncreasesDecreases HVA in the hypothalamus[9]Not detailed in search results
Entacapone Peripheral[7][10]Increases[6]No significant change in central HVA[7]Dyskinesia, nausea, diarrhea[11][12]
Tolcapone Peripheral and Central[7][10]Increases significantly[6]Decreases central HVA[7]Dyskinesia, diarrhea, risk of liver toxicity[4][6]
Opicapone PeripheralIncreasesNot detailed in search resultsLower risk of adverse events compared to Tolcapone[4]

Studies have shown that both entacapone and tolcapone significantly prolong the elimination half-life of levodopa.[6] A meta-analysis of several randomized controlled trials indicated that COMT inhibitors as a class reliably increase patients' "ON-time" and reduce "OFF-time" in Parkinson's disease.[4] Specifically, entacapone increased "ON-time" by a mean of 0.64 hours, while tolcapone showed a more pronounced effect with an increase of 3.2 hours.[4]

Experimental Protocols

The following methodologies are commonly employed in studies assessing the impact of COMT inhibitors on dopamine metabolism:

Microdialysis in Animal Models
  • Objective: To measure real-time changes in extracellular levels of dopamine and its metabolites in specific brain regions (e.g., striatum).

  • Procedure:

    • A microdialysis probe is stereotactically implanted into the target brain region of a freely moving rat.

    • The probe is continuously perfused with an artificial cerebrospinal fluid.

    • Dialysate samples are collected at regular intervals before and after the administration of the COMT inhibitor (e.g., this compound) and/or L-DOPA.

    • The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Key Findings from a Rat Study: In a study comparing a centrally acting COMT inhibitor (CGP 28014) with the peripherally acting entacapone, entacapone significantly increased striatal dopamine efflux (maximum of 492% of that after L-dopa/carbidopa alone) and DOPAC levels (255% at 180 min).[13] CGP 28014, in saline-treated rats, increased striatal dopamine and DOPAC by 41% and 49% respectively, while decreasing HVA levels by 71%.[13]

Measurement of COMT Activity
  • Objective: To determine the inhibitory potency of a compound on COMT enzyme activity.

  • Procedure:

    • Tissue homogenates (e.g., from liver, kidney, or brain) or red blood cell lysates are prepared.

    • The tissue preparation is incubated with a catechol substrate (e.g., L-DOPA), a methyl donor (S-adenosyl-L-methionine), and the COMT inhibitor at various concentrations.

    • The reaction is stopped, and the amount of the O-methylated product (e.g., 3-O-methyldopa) is measured, typically using HPLC.

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated.

Visualizing the Impact of this compound

The following diagrams illustrate the key pathways and experimental workflows discussed.

Dopamine_Metabolism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_metabolism Metabolism LDOPA L-DOPA DA Dopamine LDOPA->DA AADC DA_cleft Dopamine DA->DA_cleft DA_receptor Dopamine Receptor DA_cleft->DA_receptor DOPAC DOPAC DA_cleft->DOPAC MAO ThreeMT 3-Methoxytyramine (3-MT) DA_cleft->ThreeMT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT This compound This compound This compound->HVA Inhibits This compound->ThreeMT Inhibits

Caption: Dopamine metabolism pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_data_collection Data Collection cluster_analysis Analysis cluster_outcome Outcome A1 Administer this compound (or vehicle control) A2 Administer L-DOPA/Carbidopa A1->A2 B1 Collect brain tissue or microdialysis samples A2->B1 C1 Quantify Dopamine, DOPAC, HVA (using HPLC) B1->C1 D1 Compare metabolite levels between treated and control groups C1->D1

Caption: A typical experimental workflow to assess this compound's effects.

Conclusion

Based on its mechanism of action as a COMT inhibitor and comparative data from other drugs in its class, this compound's impact on dopamine metabolism is expected to be reproducible. It is anticipated to reliably increase the bioavailability of L-DOPA and subsequently dopamine by inhibiting their peripheral breakdown. The precise magnitude and reproducibility of its effects on central dopamine metabolites would benefit from further direct investigation and publication of clinical trial data. The established methodologies of microdialysis and enzyme activity assays provide robust frameworks for the continued evaluation of this compound and other novel COMT inhibitors.

References

Evaluating Nitecapone's Specificity for COMT Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Nitecapone, a catechol-O-methyltransferase (COMT) inhibitor, with other established inhibitors, Entacapone and Tolcapone. The focus of this analysis is the specificity of this compound for COMT, supported by available experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to COMT Inhibition

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic pathway of catecholamines, neurotransmitters such as dopamine, norepinephrine, and epinephrine. By catalyzing the transfer of a methyl group to these catecholamines, COMT plays a significant role in regulating their bioavailability and duration of action. Inhibition of COMT is a key therapeutic strategy in conditions like Parkinson's disease, where it is used to prolong the effects of levodopa, a dopamine precursor. The specificity of COMT inhibitors is a critical factor, as off-target effects can lead to undesirable side effects. This compound, along with Entacapone and Tolcapone, belongs to the nitrocatechol class of COMT inhibitors.

Comparative Analysis of COMT Inhibitor Specificity

InhibitorEnzymeTissue/SourceIC50 / KiCitation
This compound COMTHuman Erythrocytes & Gastroduodenal MucosaDose-dependent inhibition[1]
COMT-Potent inhibitor (Ki in nanomolar range)[2]
Entacapone S-COMTRat LiverIC50: 160 nM[1]
MB-COMTRat BrainIC50: 10 nM[1]
COMTRat ErythrocytesIC50: 20 nM[1]
S-COMTRat LiverKi: 14 nM[1]
Tolcapone S-COMTRat BrainIC50: 2 nM
MB-COMTRat BrainIC50: 3 nM
MB-COMTRat LiverIC50: 123 nM
S-COMTRat LiverIC50: 795 nM

S-COMT: Soluble COMT; MB-COMT: Membrane-bound COMT

Signaling Pathway and Experimental Workflow

To understand the context of COMT inhibition, it is essential to visualize the enzyme's role in catecholamine metabolism and the general workflow for assessing inhibitor potency.

COMT_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC DOPAC DOPAC DA->DOPAC MAO DA_syn Dopamine DA->DA_syn Release HVA HVA DOPAC->HVA COMT DA_syn->DA Reuptake DA_syn->HVA COMT DA_receptor Dopamine Receptor DA_syn->DA_receptor Binding COMT_Inhibitor COMT Inhibitor (e.g., this compound) COMT_Inhibitor->HVA Inhibits

Figure 1: Simplified COMT signaling pathway in a dopaminergic synapse.

The diagram above illustrates the role of COMT in the metabolism of dopamine in the synaptic cleft. COMT inhibitors like this compound block this action, thereby increasing the availability of dopamine to bind to postsynaptic receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Enzyme Purified COMT Enzyme Incubation Incubate at 37°C Enzyme->Incubation Substrate Catechol Substrate (e.g., L-DOPA) Substrate->Incubation Cofactor S-adenosyl methionine (SAM) Cofactor->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Detection Measure Product Formation (e.g., HPLC, Spectrophotometry) Incubation->Detection Analysis Calculate IC50/Ki values Detection->Analysis

Figure 2: General experimental workflow for COMT inhibition assay.

The workflow diagram outlines the key steps in a typical in vitro COMT inhibition assay, from the preparation of reagents to the final data analysis to determine the inhibitory potency of a compound.

Experimental Protocols

A detailed experimental protocol for determining the inhibitory activity of a compound against COMT is crucial for reproducible and comparable results. Below is a representative protocol based on common methodologies.

In Vitro COMT Inhibition Assay Protocol

  • Reagent Preparation:

    • COMT Enzyme: Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT) is prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

    • Substrate: A catechol substrate, such as L-DOPA or a fluorescent probe, is dissolved in the assay buffer.

    • Cofactor: S-adenosyl-L-methionine (SAM), the methyl donor, is prepared fresh in the assay buffer.

    • Inhibitor Stock Solutions: this compound, Entacapone, and Tolcapone are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Serial dilutions are then made to achieve a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the COMT enzyme, and the test inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate and SAM to each well.

    • Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Detection and Data Analysis:

    • Terminate the reaction by adding a stop solution (e.g., an acid).

    • Measure the formation of the methylated product. The detection method depends on the substrate used and can include high-performance liquid chromatography (HPLC), spectrophotometry, or fluorometry.

    • Plot the enzyme activity against the inhibitor concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.

Selectivity Profiling Protocol

To determine the specificity of an inhibitor, a similar in vitro assay is performed against a panel of other relevant enzymes, such as:

  • Other methyltransferases

  • Monoamine oxidase A (MAO-A)

  • Monoamine oxidase B (MAO-B)

  • Tyrosine hydroxylase

  • Aromatic L-amino acid decarboxylase

The IC50 values obtained for the target enzyme (COMT) are then compared to those for the off-target enzymes. A significantly higher IC50 value for the off-target enzymes indicates greater selectivity for COMT.

Discussion and Conclusion

The available data indicates that this compound is a potent inhibitor of COMT. However, a direct and comprehensive comparison of its selectivity profile against other enzymes alongside Entacapone and Tolcapone is not well-documented in publicly accessible literature. Such a study would be invaluable for a complete assessment of this compound's therapeutic potential and safety profile.

The provided experimental protocols offer a standardized framework for conducting such comparative studies. Future research should focus on generating robust, head-to-head comparative data to fully elucidate the specificity of this compound for COMT inhibition. This will enable a more informed evaluation of its advantages and potential limitations compared to other available COMT inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Nitecapone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Nitecapone, a catechol-O-methyltransferase (COMT) inhibitor used in research. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

Hazard Profile of this compound

This compound is classified as toxic if swallowed.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.

Hazard ClassificationGHS CodeSignal Word
Acute toxicity - oralH301Danger

Data sourced from the this compound Safety Data Sheet (SDS).[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.[1][2][3] The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:

  • Safety glasses

  • Chemical-resistant gloves

  • Lab coat

2. Waste Segregation:

  • Contaminated Materials: All items that have come into direct contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated waste.

  • Unused or Expired this compound: Pure, unused, or expired this compound must be disposed of as hazardous chemical waste.

  • Empty Containers: Empty containers that once held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines for decontaminated glassware or plastic.

3. Waste Collection and Labeling:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The associated hazards (e.g., "Toxic")

    • The accumulation start date

4. Storage:

  • Store the hazardous waste container in a designated, secure area, away from incompatible materials.[1]

  • The storage area should be well-ventilated.

5. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

  • This compound is classified for transport under UN2811, "Toxic solids, organic, n.o.s."[1] This information is crucial for the disposal vendor.

  • The ultimate disposal method for this type of waste is typically high-temperature incineration.[2][4]

Never dispose of this compound down the drain or in the regular trash. [5] Improper disposal can lead to environmental contamination and potential harm to public health.[3]

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

NitecaponeDisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_final Final Disposal start This compound Waste Generated assess Is the material pure this compound or contaminated with it? start->assess pure_waste Collect in a labeled hazardous waste container. assess->pure_waste Pure this compound contaminated_solid Collect solids in a labeled hazardous waste container. assess->contaminated_solid Contaminated Solid contaminated_liquid Collect liquids (rinsate) in a labeled hazardous waste container. assess->contaminated_liquid Contaminated Liquid ehs_pickup Arrange for pickup by EHS or licensed vendor. pure_waste->ehs_pickup contaminated_solid->ehs_pickup contaminated_liquid->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

General Pharmaceutical Waste Guidelines

While the above protocol is specific to this compound, it aligns with general best practices for pharmaceutical waste management.[2][6] Regulatory bodies like the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established comprehensive guidelines for the handling of pharmaceutical waste to ensure safety and compliance.[3][6] For investigational drugs used in clinical research, specific guidance often requires disposal through an approved vendor for incineration, with meticulous record-keeping.[4]

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nitecapone

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Nitecapone, a catechol-O-methyltransferase (COMT) inhibitor. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

This compound is classified as toxic if swallowed.[1] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to minimize exposure to this compound. The following table summarizes the required equipment, its purpose, and relevant standards.

PPE ComponentDescriptionStandard/Specification
Gloves Disposable, powder-free chemotherapy gloves are required to prevent skin contact.[2][3] These gloves must be tested to ASTM D6978 standards.[2]ASTM D6978
Gown An impervious, long-sleeved gown that closes in the back with elastic or knit cuffs provides protection against splashes and contamination.[2]Impervious
Eye Protection Safety glasses with side shields or goggles are mandatory to protect the eyes from dust particles or splashes.[3]ANSI Z87.1
Respiratory Protection For activities that may generate dust or aerosols, a NIOSH-approved respirator is essential.[2][3][4]NIOSH-approved
Hair & Shoe Covers Disposable hair and shoe covers should be worn to prevent the spread of contamination.[2]N/A

Operational Workflow for Handling this compound

To ensure a systematic and safe approach to working with this compound, the following workflow should be implemented.

Nitecapone_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don appropriate PPE prep_workspace Prepare clean workspace prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_sds->prep_ppe handling_weigh Weigh this compound in a fume hood or ventilated enclosure prep_workspace->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate workspace handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of waste according to protocol cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE correctly cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Standard operating procedure for handling this compound.

Emergency Protocol: this compound Spill

In the event of a this compound spill, a swift and organized response is critical to contain the substance and prevent exposure.

Nitecapone_Spill_Response cluster_spill Spill Occurs cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal spill_alert Alert others in the area spill_evacuate Evacuate the immediate area spill_alert->spill_evacuate contain_ppe Don appropriate spill response PPE spill_evacuate->contain_ppe contain_absorb Cover spill with absorbent material contain_ppe->contain_absorb contain_collect Collect contaminated material into a sealed container contain_absorb->contain_collect decon_area Decontaminate the spill area contain_collect->decon_area decon_dispose Dispose of waste as hazardous decon_area->decon_dispose decon_report Report the incident decon_dispose->decon_report

Caption: Emergency response workflow for a this compound spill.

Storage and Disposal

Proper storage and disposal of this compound are crucial to prevent accidental exposure and environmental contamination.

Storage: Store this compound in a tightly closed container in a locked, well-ventilated area.[1] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5]

Disposal: Unused this compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] One method for disposal of unused medicines is to mix the substance with an undesirable material like used coffee grounds or kitty litter, place it in a sealed container, and then dispose of it in the household trash.[6][7][8] However, for a laboratory setting, contacting an environmental management vendor for incineration is the recommended procedure.[9] Empty containers should be managed to prevent any potential for reuse or improper disposal.[9]

Toxicological and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Acute Toxicity (Oral LD50, mouse) >2 g/kg
Acute Toxicity (Intraperitoneal LD50, mouse) 507 mg/kg
Form Solid
CAS Number 116313-94-1

Data sourced from the Cayman Chemical Safety Data Sheet.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment. The information provided here is intended to supplement, not replace, comprehensive laboratory safety training and institutional protocols. Always consult the most recent Safety Data Sheet before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitecapone
Reactant of Route 2
Nitecapone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。